Product packaging for Dubermatinib(Cat. No.:CAS No. 1341200-45-0)

Dubermatinib

Cat. No.: B607223
CAS No.: 1341200-45-0
M. Wt: 516.1 g/mol
InChI Key: YUAALFPUEOYPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dubermatinib is under investigation in clinical trial NCT03572634 (Phase 1/2 Study of TP-0903 (an Inhibitor of AXL Kinase) in Patients With Previously Treated CLL).
2-((5-chloro-2-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide has been reported in Dracaena angustifolia with data available.
This compound is an orally available and selective inhibitor of the receptor tyrosine kinase AXL (UFO), with potential antineoplastic activity. Upon administration, this compound targets and binds to AXL and prevents its activity. This blocks AXL-mediated signal transduction pathways and inhibits the epithelial-mesenchymal transition (EMT), which, in turn, inhibits tumor cell proliferation and migration. In addition, TP-0903 enhances chemo-sensitivity to certain other chemotherapeutic agents. AXL, a member of the Tyro3, AXL and Mer (TAM) family of receptor tyrosine kinases and overexpressed by many tumor cell types, plays a key role in tumor cell proliferation, survival, invasion and metastasis;  its expression is associated with drug resistance and poor prognosis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
an AXL inhibitor with antineoplastic activity
See also: this compound Tartrate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30ClN7O2S B607223 Dubermatinib CAS No. 1341200-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-chloro-2-[4-[(4-methylpiperazin-1-yl)methyl]anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O2S/c1-30(2)35(33,34)22-7-5-4-6-21(22)28-23-20(25)16-26-24(29-23)27-19-10-8-18(9-11-19)17-32-14-12-31(3)13-15-32/h4-11,16H,12-15,17H2,1-3H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAALFPUEOYPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341200-45-0
Record name Dubermatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341200450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dubermatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15187
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DUBERMATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D65TV20J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dubermatinib's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dubermatinib (TP-0903) is a potent and selective oral inhibitor of the AXL receptor tyrosine kinase, a key player in tumor progression, metastasis, and drug resistance.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, summarizing key preclinical findings. We will delve into its molecular targets, the signaling pathways it modulates, and its ultimate effects on cancer cell viability. This guide also includes a compilation of its inhibitory concentrations across various cancer cell lines, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.

Core Mechanism of Action: AXL Kinase Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of the AXL receptor tyrosine kinase.[2][3] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is observed in numerous cancers, often correlating with a poor prognosis.[1] The binding of its ligand, Gas6 (growth arrest-specific 6), to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways crucial for cancer cell survival, proliferation, migration, and invasion.

This compound competitively binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation.[4] This blockade of AXL signaling is the cornerstone of this compound's anti-cancer activity.

Quantitative Data: In Vitro Efficacy of this compound

The potency of this compound has been evaluated across a range of cancer cell lines, with IC50 values (the concentration of the drug that inhibits 50% of the target activity or cell growth) typically in the nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
AXL Kinase Activity -27[2][3]
PSN-1 Pancreatic Cancer6[3][5]
CLBL-1 B-cell lymphoma (Canine)40[6]
Raji Burkitt lymphoma (Human)60[6]
SU-DHL-8 B-cell lymphoma (Human)80[6]
OSW T-cell lymphoma (Canine)103[6]
GL-1 B-cell leukemia (Canine)105[6]
Hs578T Breast Carcinoma (Human)135[6]
KG-1a Acute Myeloid Leukemia (Human)145[6]
MCF-7 Breast Adenocarcinoma (Human)150[6]
HCT116 Colon Carcinoma (Human)150[6]
RKO Colon Carcinoma (Human)150[6]
CL-1 T-cell lymphoma (Canine)170[6]
Ramos Burkitt Lymphoma (Human)170[6]
KG-1 Acute Myeloid Leukemia (Human)190[6]
BV173 Chronic Myeloid Leukemia (Human)210[6]
HeLa Cervical Carcinoma (Human)210[6]
HL-60 Acute Myeloid Leukemia (Human)210[6]
HepG2 Liver Carcinoma (Human)290[6]
HT-29 Colon Adenocarcinoma (Human)300[6]
SU-DHL-6 B-cell lymphoma (Human)320[6]
NALM-1 Chronic Myeloid Leukemia (Human)330[6]
K562 Chronic Myeloid Leukemia (Human)540[6]

Downstream Signaling Pathways Modulated by this compound

By inhibiting AXL, this compound disrupts several critical downstream signaling pathways that are frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K Activates CellCycleArrest G2/M Arrest AXL->CellCycleArrest EMT EMT Inhibition AXL->EMT This compound This compound This compound->AXL Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Mcl1 Mcl-1 NFkB->Mcl1 Upregulates Bcl2 Bcl-2 NFkB->Bcl2 Upregulates XIAP XIAP NFkB->XIAP Upregulates Apoptosis Apoptosis Mcl1->Apoptosis Bcl2->Apoptosis XIAP->Apoptosis BIM BIM BIM->Apoptosis Ecadh E-cadherin EMT->Ecadh Downregulates Ncadh N-cadherin EMT->Ncadh Upregulates

Caption: this compound's inhibition of the AXL signaling pathway.

PI3K/Akt/NF-κB Survival Pathway

AXL activation is known to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a central pathway promoting cell survival. Akt, a serine/threonine kinase, subsequently activates the transcription factor NF-κB. NF-κB then translocates to the nucleus and upregulates the expression of anti-apoptotic proteins. This compound's inhibition of AXL leads to the suppression of this pathway, resulting in decreased expression of key survival proteins including:

  • Mcl-1 and Bcl-2: Anti-apoptotic proteins of the Bcl-2 family that prevent the release of cytochrome c from the mitochondria.

  • XIAP (X-linked inhibitor of apoptosis protein): A potent inhibitor of caspases, the key executioners of apoptosis.

By downregulating these survival factors, this compound sensitizes cancer cells to apoptosis.

Induction of Pro-Apoptotic Proteins

In addition to suppressing anti-apoptotic proteins, this compound has been shown to upregulate the expression of pro-apoptotic BH3-only proteins, such as BIM . BIM can directly activate the pro-apoptotic proteins BAX and BAK or neutralize anti-apoptotic Bcl-2 family members, thereby promoting apoptosis.

Cell Cycle Arrest

This compound has been observed to induce a strong G2/M arrest in the cell cycle of pancreatic cancer cells.[5] This effect is attributed to its potent inhibition of Aurora A and B kinases, which are critical regulators of mitotic progression.[5]

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

The epithelial-to-mesenchymal transition is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness, and is a key driver of metastasis and drug resistance. AXL signaling is a well-established promoter of EMT. Treatment with this compound has been shown to reverse the mesenchymal phenotype in multiple cancer models.[7] This is characterized by:

  • Upregulation of E-cadherin: An epithelial marker crucial for cell-cell adhesion.

  • Downregulation of N-cadherin: A mesenchymal marker associated with increased cell motility.

By inhibiting EMT, this compound can reduce the metastatic potential of cancer cells and may overcome resistance to other therapies.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

AXL Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the AXL kinase.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection Reagents Recombinant AXL Kinase This compound (various concentrations) Kinase Buffer ATP Poly-GT Substrate Incubate Incubate AXL kinase with this compound Reagents->Incubate Add_ATP_Substrate Add ATP and poly-GT substrate to initiate reaction Incubate->Add_ATP_Substrate Incubate_Reaction Incubate at room temperature for 60 minutes Add_ATP_Substrate->Incubate_Reaction Stop_Reaction Stop reaction with EDTA-containing buffer Incubate_Reaction->Stop_Reaction Add_Antibody Add terbium-labeled anti-phosphotyrosine antibody Stop_Reaction->Add_Antibody Incubate_Detection Incubate for 60 minutes at room temperature Add_Antibody->Incubate_Detection Read_FRET Measure Time-Resolved FRET signal Incubate_Detection->Read_FRET

Caption: Workflow for an AXL Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation:

    • Dilute recombinant human AXL kinase (catalytic domain) in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[5]

    • Prepare serial dilutions of this compound in the same kinase buffer.

    • Prepare a solution of ATP and a suitable substrate (e.g., poly-GT) in kinase buffer.[5]

  • Kinase Reaction:

    • In a 384-well plate, add the diluted AXL kinase to each well.

    • Add the serially diluted this compound or vehicle control to the wells and incubate briefly.

    • Initiate the kinase reaction by adding the ATP and substrate solution to each well. Final concentrations are typically around 20 µM for ATP and 200 nM for the substrate.[5]

    • Incubate the plate at room temperature for 60 minutes.[5]

  • Detection:

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add a detection reagent, such as a terbium-labeled anti-phosphotyrosine antibody, which will bind to the phosphorylated substrate.[5]

    • Incubate at room temperature for 60 minutes to allow for antibody binding.[5]

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is proportional to the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[8]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[9]

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[2][10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][9]

    • Shake the plate gently for about 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[2][9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Phosphorylated AXL and Downstream Signaling Proteins

Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) form of AXL and key proteins in its downstream signaling pathways.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Culture cancer cells and treat them with various concentrations of this compound for a specified time.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-AXL, anti-total-AXL, anti-phospho-Akt, anti-total-Akt, anti-Bcl-2, anti-BIM, anti-E-cadherin) overnight at 4°C.[11]

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the specific effect on protein activation.

Conclusion

This compound is a highly potent and selective AXL inhibitor that exerts its anti-cancer effects through a multi-pronged mechanism. By blocking the AXL signaling pathway, it inhibits cancer cell survival and proliferation, induces apoptosis and cell cycle arrest, and reverses the epithelial-to-mesenchymal transition. These preclinical findings underscore the therapeutic potential of this compound in a variety of cancer types, particularly those characterized by AXL overexpression. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other AXL-targeting agents.

References

TP-0903: A Technical Whitepaper on Preclinical AXL Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

TP-0903, initially developed as a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase, has demonstrated a broader mechanism of action as a multi-kinase inhibitor in extensive preclinical studies.[1][2] This technical guide provides an in-depth summary of the preclinical data for TP-0903, focusing on its activity in various cancer models, particularly Acute Myeloid Leukemia (AML) and Pancreatic Ductal Adenocarcinoma (PDA). The document details its impact on cell viability, apoptosis, and cell cycle progression, and its efficacy in vivo, both as a monotherapy and in combination with standard-of-care agents. Experimental protocols for key assays are described, and signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: AXL as a Therapeutic Target

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, MerTK) family, is a critical mediator of cellular processes including proliferation, survival, migration, and epithelial-mesenchymal transition (EMT).[3][4] Overexpression and activation of AXL are associated with poor prognosis, metastasis, and the development of therapeutic resistance across numerous cancer types.[3][5][6] This makes AXL a compelling target for oncologic drug development. TP-0903 (also known as Dubermatinib) is an orally bioavailable inhibitor designed to target and bind to AXL, thereby blocking its downstream signaling pathways.[4][7] Preclinical evidence, however, reveals that its anti-neoplastic activity stems from the inhibition of multiple kinases, contributing to its efficacy in diverse and often drug-resistant tumor models.[1][2][8]

Mechanism of Action and Signaling Pathway

TP-0903 exerts its effects by inhibiting AXL and other key kinases involved in cancer cell proliferation and survival. Upon binding its ligand, Gas6, AXL activates downstream signaling cascades, prominently the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which promote cell survival, EMT, and an immunosuppressive tumor microenvironment. TP-0903 competitively binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent signal transduction.[4][7]

Beyond AXL, TP-0903 has been shown to be a multi-kinase inhibitor with potent activity against Aurora kinases A/B, Chk1/2, and FLT3, among others.[1][2][8] This expanded target profile is crucial to its mechanism, particularly its ability to induce G2/M cell cycle arrest and apoptosis in malignant cells.[9][10] In models of AML, inhibition of FLT3 and cell cycle regulators is a key contributor to its potent anti-leukemic activity.[8][9]

TP_0903_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT STAT AXL->STAT TP0903 TP-0903 TP0903->AXL Inhibits Aurora Aurora Kinase A/B TP0903->Aurora Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation EMT EMT & Metastasis AKT->EMT ERK->Proliferation STAT->Proliferation G2M_Arrest G2/M Arrest & Apoptosis Aurora->G2M_Arrest ImmuneSuppression Immune Evasion

Caption: Proposed mechanism of TP-0903 action.

In Vitro Preclinical Studies

TP-0903 has demonstrated potent single-agent activity across a variety of cancer cell lines in vitro, effectively inhibiting cell viability, inducing apoptosis, and causing cell cycle arrest at nanomolar concentrations.

Cell Viability and Proliferation

The inhibitory concentration (IC50) of TP-0903 has been determined in multiple cancer cell lines, showing particular potency in hematologic malignancies and pancreatic cancer.

Cell LineCancer TypeMutation StatusIC50 (nM)Citation(s)
MV4-11 (R248W)AMLTP53 Mutant11 ± 0.5[10]
HL-60AMLTP53 Null35 ± 2.4[10]
Kasumi-1AMLTP53 Mutant (R248Q)15 ± 1.1[10]
OCI-AML3AMLNRAS Mutant (Q61L)37[8][9]
Ba/F3-FLT3-ITDPro-B Cell LineFLT3-ITD15[6][8]
Ba/F3-FLT3-ITD/F691LPro-B Cell LineFLT3 Gatekeeper Mutant16[6][8]
BMF-A3Pancreatic (PDA)-110[3]
PSN-1Pancreatic-6000[7]
Cell Cycle Analysis and Apoptosis

Consistent with its inhibition of Aurora kinases, TP-0903 induces a G2/M phase cell cycle arrest.[9][10] In AML cell lines such as MV4-11, HL-60, and Kasumi-1, treatment with 20 nM TP-0903 resulted in a significant accumulation of cells in the G2/M phase.[1][11] This cell cycle blockade is followed by the induction of apoptosis. Treatment with TP-0903 at concentrations of 20-50 nM for 24 to 48 hours significantly increased the apoptotic cell population in these cell lines, as measured by Annexin V staining.[1][9][11] Furthermore, immunoblot analysis showed that 50 nM TP-0903 led to the upregulation of DNA damage markers like pChk1/2 and pH2AX.[1][10]

In Vivo Preclinical Studies

The anti-tumor efficacy of TP-0903 has been validated in several mouse xenograft models, where it has been shown to suppress tumor growth, reduce metastasis, and significantly prolong survival both as a monotherapy and in combination therapies.

Monotherapy Efficacy

In a xenograft model using OCI-AML3 cells, mice treated with TP-0903 (50 mg/kg, 5 days/week) showed suppressed leukemia outgrowth and a 9-day prolongation in survival compared to the vehicle group.[8] In a more drug-resistant model using MOLM13-RES cells, TP-0903 administered at 60 mg/kg once daily prolonged survival by 13-17 days compared to vehicle-treated mice.[8]

Combination Therapy Efficacy

TP-0903 has demonstrated additive or synergistic effects when combined with standard-of-care agents.

  • With Decitabine in AML: In xenograft models of TP53 mutant AML, the combination of TP-0903 and decitabine was significantly more effective than either agent alone.[1][10]

  • With Gemcitabine and anti-PD1 in Pancreatic Cancer: In an orthotopic pancreatic cancer model, TP-0903 as a single agent suppressed tumor growth.[3] The combination with gemcitabine and/or an anti-PD1 antibody further enhanced anti-tumor and anti-metastatic effects, leading to increased survival and a shift toward a more immune-stimulatory tumor microenvironment.[3][5]

ModelTreatment GroupMedian Survival (Days)Citation(s)
HL-60 Xenograft (AML)Vehicle46[1][10]
Decitabine55[1][10]
TP-090363[1][10]
Combination75[1][10]
MV4-11 (R248W) Xenograft (AML)Vehicle51[1][10]
Decitabine62[1][10]
TP-090381[1][10]
Combination89[1][10]

Kinase Inhibition Profile

While originally developed as an AXL inhibitor, biochemical and cellular assays have confirmed TP-0903's activity against a panel of other kinases. This multi-targeted profile likely contributes to its broad efficacy, especially in overcoming drug resistance.

Kinase TargetAssay TypeIC50 / Kd (nM)Citation(s)
AXLKinase AssayIC50: 27[7]
AXLBinding AssayKd: 8.2[6]
FLT3-WTBinding AssayKd: 0.93[6]
FLT3-ITDKinase AssayIC50: 3.9[6]
FLT3-ITDBinding AssayKd: 5.6[6]
FLT3-D835YKinase AssayIC50: 0.12[6]
FLT3-ITD/F691LBinding AssayKd: 1.9[6]
Aurora A/BCellular/BiochemicalLow nM activity[1][2]
Chk1/2Cellular/BiochemicalLow nM activity[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summarized protocols for key experiments performed in the evaluation of TP-0903.

In Vitro Cell Viability (MTT Assay)
  • Cell Plating: Cancer cell lines (e.g., MV4-11, HL-60) are seeded into 96-well plates at a predetermined density.

  • Drug Treatment: Cells are treated with increasing concentrations of TP-0903 or vehicle control (DMSO).

  • Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control wells. IC50 values are determined using non-linear regression analysis.[1][11]

In_Vitro_Assay_Workflow start Start: Cancer Cell Culture plate Plate Cells in 96-well format start->plate treat Add TP-0903 (Dose-response) plate->treat incubate Incubate (e.g., 72 hours) treat->incubate assay Perform Assay (e.g., MTT, Annexin V) incubate->assay read Read Results (Plate Reader/Flow Cytometer) assay->read analyze Data Analysis (Calculate IC50, % Apoptosis) read->analyze end End: Report Findings analyze->end

Caption: General workflow for in vitro cell-based assays.
Apoptosis Assay (Annexin V Flow Cytometry)

  • Cell Treatment: Cells are treated with TP-0903 (e.g., 20 nM, 50 nM) or vehicle for 24-48 hours.

  • Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.

  • Incubation: Staining proceeds for 15 minutes at room temperature in the dark.

  • Analysis: Samples are analyzed promptly on a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, and Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[1][11]

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., NOD-scid gamma - NSG) are used to prevent rejection of human tumor cells.

  • Cell Implantation: A specific number of human cancer cells (e.g., 1x10^6 HL-60 cells) are injected, typically intravenously (for leukemia models) or subcutaneously/orthotopically (for solid tumors).

  • Tumor Engraftment: Engraftment is confirmed, often through bioluminescence imaging for luciferase-tagged cells or caliper measurement for solid tumors.

  • Treatment Initiation: Once tumors are established (e.g., 14 days post-injection), mice are randomized into treatment cohorts (Vehicle, TP-0903, comparator drug, combination).

  • Dosing: TP-0903 is administered orally via gavage at a specified dose and schedule (e.g., 50 mg/kg, 5 days on/2 days off).

  • Monitoring: Animal health, body weight, and tumor burden are monitored regularly throughout the study.

  • Endpoint: The study concludes based on predetermined endpoints, such as tumor size limits or a decline in animal health. Survival is a key endpoint, analyzed using Kaplan-Meier curves.[1][6][10]

In_Vivo_Workflow start Select Animal Model (e.g., NSG Mice) implant Implant Human Tumor Cells (IV/SC) start->implant engraft Monitor Tumor Engraftment (e.g., BLI) implant->engraft randomize Randomize Mice into Treatment Cohorts engraft->randomize treat Administer Treatment (Vehicle, TP-0903, Combo) randomize->treat monitor Monitor Health, Weight, & Tumor Growth treat->monitor endpoint Endpoint Reached (Tumor size, Survival) monitor->endpoint analyze Analyze Data (Survival Curves, Tumor Volume) endpoint->analyze end End: Report Findings analyze->end

Caption: Standard workflow for in vivo xenograft efficacy studies.

Conclusion

The preclinical data for TP-0903 strongly support its development as a potent anti-cancer agent. Its multi-kinase inhibitory profile, encompassing AXL, Aurora kinases, and FLT3, provides a multi-pronged attack on cancer cell proliferation, survival, and drug resistance mechanisms. TP-0903 has demonstrated significant efficacy at nanomolar concentrations in vitro and has translated this potency into improved survival in vivo, particularly in challenging models of TP53 mutant AML and pancreatic cancer.[1][3][5][10] The promising synergistic activity with standard-of-care agents like decitabine and gemcitabine, coupled with its ability to modulate the tumor immune microenvironment, provides a strong rationale for its continued clinical evaluation in patients with advanced solid tumors and hematologic malignancies.[1][5][12][13]

References

Dubermatinib Signaling Pathway Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dubermatinib (TP-0903) is a potent, orally bioavailable small molecule inhibitor targeting the AXL receptor tyrosine kinase, a key driver in oncogenesis, metastasis, and therapeutic resistance. This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, its multi-kinase inhibitory profile, and detailed methodologies for its preclinical evaluation. Quantitative data from in vitro and in vivo studies are presented to offer a comprehensive understanding of its mechanism of action and therapeutic potential.

Introduction

The TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, particularly AXL, has emerged as a critical mediator of cancer progression and drug resistance.[1] Overexpressed in a multitude of malignancies, AXL signaling promotes cell survival, proliferation, migration, and invasion.[1] this compound is a selective inhibitor of AXL, demonstrating significant anti-tumor activity in preclinical models and clinical trials.[2][3] This guide serves as a technical resource for researchers engaged in the study of this compound and its therapeutic applications.

Kinase Inhibition Profile

This compound is a multi-kinase inhibitor with high potency against AXL and notable activity against other oncogenic kinases. Its inhibitory profile underscores its potential to counteract various cancer-driving mechanisms.

Target KinaseIC50 (nM)Reference
AXL27[2]
Aurora A3[4]
Aurora B12.4[4]
JAK2Data not available
ABL1Data not available
CHEK1Data not available
IC50 values for JAK2, ABL1, and CHEK1 are not yet publicly available in the reviewed literature.

Signaling Pathway Inhibition

AXL Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the AXL signaling cascade. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cancer cell survival, proliferation, and metastasis. This compound binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation of downstream effectors.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL_receptor AXL Receptor Gas6->AXL_receptor Ligand Binding PI3K PI3K AXL_receptor->PI3K MAPK MAPK AXL_receptor->MAPK STAT STAT AXL_receptor->STAT Metastasis Metastasis AXL_receptor->Metastasis This compound This compound This compound->AXL_receptor Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK->Proliferation STAT->Survival Kinase_Assay_Workflow A Prepare Reagents (this compound, AXL Kinase, Buffer) B Incubate Drug and Kinase A->B C Initiate Reaction (Add ATP and Substrate) B->C D Incubate (60 min, RT) C->D E Stop Reaction (Add EDTA and Antibody) D->E F Incubate (60 min, RT) E->F G Read TR-FRET F->G Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

References

TP-0903: A Multi-Kinase Inhibitor Reversing Epithelial-Mesenchymal Transition in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TP-0903, also known as dubermatinib, is an orally bioavailable small molecule inhibitor of the receptor tyrosine kinase AXL.[1] Extensive preclinical research has demonstrated its potent anti-tumor and anti-metastatic effects across a range of cancers, including pancreatic, non-small cell lung, triple-negative breast, and ovarian cancers.[2][3][4][5] A core mechanism underlying these effects is the ability of TP-0903 to reverse the epithelial-mesenchymal transition (EMT), a cellular program critical for cancer cell dissemination, therapy resistance, and immune evasion.[1][2][6] This technical guide provides a comprehensive overview of the role of TP-0903 in modulating EMT, detailing its mechanism of action, effects on key signaling pathways, and a summary of preclinical data. Detailed experimental protocols and visualizations of the underlying molecular interactions are also presented to facilitate further research and development.

Introduction to TP-0903 and Epithelial-Mesenchymal Transition

Epithelial-mesenchymal transition is a biological process where epithelial cells lose their cell-cell adhesion and apical-basal polarity, acquiring a mesenchymal phenotype with increased migratory and invasive properties.[7] In cancer, the reactivation of this embryonic program is associated with metastasis, the acquisition of stem cell-like characteristics, and resistance to various therapies.[7][8]

TP-0903 is a potent, ATP-competitive inhibitor that primarily targets AXL, a member of the Tyro3, AXL, and Mer (TAM) family of receptor tyrosine kinases.[1][2] AXL is a key driver of EMT and its overexpression is correlated with poor prognosis, metastasis, and drug resistance in numerous cancers.[1][2][9] By inhibiting AXL, TP-0903 blocks downstream signaling pathways that promote the mesenchymal state, leading to a phenotypic shift back towards a more differentiated, epithelial state.[1][2] Beyond AXL, TP-0903 has been shown to inhibit other kinases including all three members of the TAM family, as well as Aurora A, JAK2, ALK, ABL1, and VEGFR2.[2]

Mechanism of Action: Reversal of EMT

TP-0903's primary mechanism in combating cancer progression is through the inhibition of AXL, which in turn reverses the EMT program. This is evidenced by consistent changes in the expression of key EMT markers across various cancer models.

Modulation of EMT Marker Expression

Treatment with TP-0903 leads to a reversal of the mesenchymal phenotype, characterized by:

  • Upregulation of Epithelial Markers: A notable increase in E-cadherin expression is observed, restoring cell-cell adhesion.

  • Downregulation of Mesenchymal Markers: A concurrent decrease in the expression of vimentin is seen.[2]

  • Suppression of EMT-Inducing Transcription Factors: TP-0903 treatment leads to a reduction in the expression of key transcription factors that drive EMT, including Snail and Slug.[2][5]

Impact on Signaling Pathways

TP-0903 has been shown to impinge on critical signaling pathways that regulate EMT.

  • AXL-TGFβ-Hippo Signaling Axis: In non-small cell lung cancer cells, TP-0903 attenuates AXL phosphorylation and blunts the transcriptional responses to TGFβ-Hippo signaling. It achieves this by disrupting the formation of transcriptional complexes involving SMAD2/3, SMAD4, YAP1, and TAZ.[9]

  • STAT3 Signaling: The JAK/STAT3 pathway is a known regulator of EMT.[8][10] While direct inhibition of STAT3 by TP-0903 is not its primary mechanism, its inhibition of upstream kinases like JAK2 can indirectly affect STAT3 signaling, contributing to the reversal of EMT.[2]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of TP-0903 from various preclinical studies.

Table 1: In Vitro Efficacy of TP-0903 (IC50 Values)
Cell LineCancer TypeIC50 (nM)Reference
BMF-A3Pancreatic Ductal Adenocarcinoma110[2]
OVTOKOOvarian Cancer33[5]
OVMANAOvarian Cancer840[5]
OCI-AML3Acute Myeloid Leukemia (NRAS mutant)37[11]
MV4-11 (R248W)Acute Myeloid Leukemia (TP53 mutant)12-32[12]
HL-60Acute Myeloid Leukemia (TP53 mutant)12-32[12]
Kasumi-1Acute Myeloid Leukemia (TP53 mutant)12-32[12]
Table 2: In Vivo Efficacy of TP-0903 in a Pancreatic Cancer Model
Treatment GroupMedian Survival (days)Tumor Weight ReductionReference
Vehicle72N/A[2]
TP-090378Significant[2]
TP-0903 + Gemcitabine + anti-PD1Further extendedMost significant[2]

Experimental Protocols

Cell Viability (MTS) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of TP-0903 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BMF-A3)

  • Complete growth medium

  • TP-0903

  • MTS reagent (Promega)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of TP-0903 in complete growth medium. A common starting concentration is 40 μM with 4-fold dilutions.

  • Remove the existing medium from the cells and add the TP-0903 dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is observed.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the relative cell viability and determine the IC50 value using appropriate software.[2]

Colony Formation Assay

Objective: To assess the long-term effect of TP-0903 on the proliferative capacity of single cells.

Materials:

  • Cancer cell lines (e.g., BMF-A3)

  • Complete growth medium

  • TP-0903

  • 6-well plates

  • 10% formalin

  • Crystal violet stain

Procedure:

  • Plate cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow cells to attach overnight.

  • Treat the cells with varying concentrations of TP-0903 (e.g., 100 nM, 250 nM, 500 nM, 5 µM) or vehicle control.

  • Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.

  • When colonies are visible, wash the wells with PBS.

  • Fix the colonies with 10% formalin for 15 minutes.

  • Stain the colonies with crystal violet for 20 minutes.

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies in each well.[2]

Western Blotting for EMT Markers

Objective: To analyze the protein expression levels of epithelial and mesenchymal markers following TP-0903 treatment.

Materials:

  • Cancer cell lines

  • TP-0903

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against E-cadherin, vimentin, Snail, Slug, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with TP-0903 at desired concentrations for a specified time (e.g., 48 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities.[13]

Visualizations of Signaling Pathways and Workflows

TP0903_AXL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL PI3K PI3K AXL->PI3K STAT3 STAT3 AXL->STAT3 Hippo Hippo Pathway AXL->Hippo interplay AKT AKT PI3K->AKT EMT_TFs EMT Transcription Factors (Snail, Slug, ZEB1) AKT->EMT_TFs STAT3->EMT_TFs SMADs SMADs SMADs->EMT_TFs YAP_TAZ YAP/TAZ YAP_TAZ->EMT_TFs E_cadherin E-cadherin (Epithelial Marker) EMT_TFs->E_cadherin Vimentin Vimentin (Mesenchymal Marker) EMT_TFs->Vimentin TP0903 TP-0903 TP0903->AXL TGFb TGF-β TGFb->SMADs Hippo->YAP_TAZ

Caption: TP-0903 inhibits AXL, blocking downstream pathways promoting EMT.

Experimental_Workflow_EMT_Analysis cluster_assays Functional & Molecular Assays cluster_results Data Analysis & Interpretation start Start: Cancer Cell Culture treatment Treatment: TP-0903 vs. Vehicle Control start->treatment viability Cell Viability Assay (MTS) treatment->viability colony Colony Formation Assay treatment->colony western Western Blot (EMT Markers) treatment->western ic50 Determine IC50 viability->ic50 proliferation Assess Proliferation colony->proliferation protein_exp Analyze Protein Expression western->protein_exp conclusion Conclusion: TP-0903 reverses EMT ic50->conclusion proliferation->conclusion protein_exp->conclusion

Caption: Workflow for assessing TP-0903's effect on EMT in vitro.

Conclusion and Future Directions

TP-0903 has emerged as a promising therapeutic agent that targets a fundamental mechanism of cancer progression and therapy resistance – the epithelial-mesenchymal transition. Its ability to inhibit AXL and other key kinases leads to a reversal of the mesenchymal phenotype, sensitizing cancer cells to other therapies and reducing their metastatic potential. The data summarized in this guide highlight the potent anti-tumor activity of TP-0903 in a variety of preclinical models.

Ongoing and future research will continue to elucidate the full spectrum of TP-0903's activity, both as a monotherapy and in combination with chemotherapy, targeted therapy, and immunotherapy.[2] Clinical trials are currently underway to evaluate the safety and efficacy of TP-0903 in patients with advanced solid tumors and hematological malignancies.[14][15] The insights gained from these studies will be crucial in defining the clinical utility of this novel AXL inhibitor in the treatment of cancer.

References

Dubermatinib: A Deep Dive into its Anti-Proliferative and Anti-Migratory Effects on Tumor Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dubermatinib (TP-0903) is a potent and selective oral inhibitor of the AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family of receptors. Overexpression of AXL is implicated in the progression, metastasis, and therapeutic resistance of a multitude of solid and hematologic malignancies. AXL signaling promotes cancer cell proliferation, survival, invasion, and the epithelial-mesenchymal transition (EMT), a key process in metastasis. This compound exerts its antineoplastic activity by binding to and inhibiting AXL, thereby blocking these downstream signaling pathways. This technical guide provides a comprehensive overview of the effects of this compound on tumor cell proliferation and migration, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Data on the Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound against various cancer cell lines, highlighting its impact on both cell proliferation and migration.

Table 1: Inhibition of Tumor Cell Proliferation by this compound

Cell LineCancer TypeAssay TypeIC50Citation
PSN-1Pancreatic CancerCell Viability Assay6 nM
AXL-dependent AML cellsAcute Myeloid LeukemiaCell Viability AssayNot Specified
Chronic Lymphocytic Leukemia (CLL) cellsChronic Lymphocytic LeukemiaApoptosis AssayNanomolar ranges (LD50)
Neuroblastoma cellsNeuroblastomaCell Growth AssayNot Specified

Table 2: Inhibition of Tumor Cell Migration by this compound

Cell LineCancer TypeAssay TypeEffectCitation
SUM149Inflammatory Breast CancerTranswell Migration AssayReduced cell migration
BCX010Inflammatory Breast CancerTranswell Migration AssayReduced cell migration
Various Cancer ModelsMultipleNot SpecifiedReverses mesenchymal phenotype, which is associated with migration

Note: While qualitative inhibition of migration is reported, specific quantitative data such as percentage of inhibition or IC50 for migration was not available in the reviewed literature. Further studies are needed to quantify the dose-dependent effects of this compound on cancer cell migration and invasion.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Cell Viability and Proliferation Assay (ATP-Lite Assay)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., PSN-1)

  • Appropriate cell culture media (e.g., RPMI-1640 with 10% FBS)

  • This compound (TP-0903)

  • Serum-free growth media

  • Solid white 384-well plates

  • ATP-Lite solution

  • Microplate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed 1000 cells in 45 µL of appropriate media per well into solid white 384-well plates.

  • Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10x stock solution of this compound in serum-free growth media at desired concentrations.

  • Treatment: Add 5 µL of the 10x this compound solution to each well. Include vehicle control wells treated with serum-free media containing the same concentration of DMSO as the drug-treated wells.

  • Incubation: Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.

  • ATP Measurement: Add 40 µL of ATP-Lite solution to each well.

  • Final Incubation: Incubate at room temperature for 10 minutes.

  • Luminescence Reading: Measure the luminescence on a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the log concentration of this compound and fitting the data to a dose-response curve.

Transwell Migration Assay

This protocol provides a general framework for assessing the effect of this compound on cancer cell migration.

Objective: To quantify the inhibitory effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • Transwell inserts (e.g., 8.0 µm pore size for 24-well plates)

  • Cell culture media with low serum (e.g., 0.5% FBS)

  • Chemoattractant (e.g., media with 10% FBS)

  • This compound (TP-0903)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

  • Microscope

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with a low-serum medium and incubate overnight.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate.

  • Chemoattractant Addition: Add 600 µL of media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in low-serum media at a suitable concentration (e.g., 1 x 10^5 cells/mL). Add 200 µL of the cell suspension to the upper chamber of each Transwell insert. For the treatment group, include the desired concentration of this compound in the cell suspension.

  • Incubation: Incubate the plate for an appropriate duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the media from the upper chamber and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution for 15 minutes at room temperature. Wash with PBS and then stain with crystal violet solution for 30 minutes.

  • Washing: Gently wash the membranes with PBS to remove excess stain.

  • Imaging and Quantification: Take images of the stained migrated cells under a microscope. Elute the dye from the cells and measure the absorbance to quantify the number of migrated cells, or count the number of migrated cells from the images.

  • Data Analysis: Compare the number of migrated cells in the this compound-treated group to the control group to determine the percentage of migration inhibition.

Wound Healing (Scratch) Assay

This protocol provides a general method for evaluating the effect of this compound on cell migration in a 2D context.

Objective: To assess the effect of this compound on the closure of a "wound" in a confluent cell monolayer.

Materials:

  • Cancer cell line of interest

  • 12-well or 24-well culture plates

  • Sterile 1 mL pipette tip

  • Cell culture media

  • This compound (TP-0903)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation: Once the cells are confluent, use a sterile 1 mL pipette tip to create a straight scratch or "wound" in the monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh media containing the desired concentration of this compound or vehicle control to the wells.

  • Imaging (Time 0): Immediately capture images of the wound at defined locations for each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Imaging (Time X): Capture images of the same wound locations at regular intervals (e.g., every 8-12 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point for both control and treated wells. Calculate the percentage of wound closure over time. Compare the rate of wound closure between the this compound-treated and control groups.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the AXL receptor tyrosine kinase. The following diagrams illustrate the AXL signaling pathway, a typical experimental workflow for evaluating this compound, and the logical relationship of its mechanism of action.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS NFkB NF-κB AXL->NFkB Migration Cell Migration & Invasion AXL->Migration EMT EMT AXL->EMT This compound This compound (TP-0903) This compound->AXL Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival NFkB->Survival EMT->Migration

Caption: AXL Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow start Start: Cancer Cell Line Selection proliferation Proliferation Assays (e.g., MTT, ATP-Lite) start->proliferation migration Migration & Invasion Assays (e.g., Wound Healing, Transwell) start->migration data_analysis Data Analysis & IC50/Inhibition Calculation proliferation->data_analysis migration->data_analysis molecular Molecular Analysis (e.g., Western Blot for p-AXL) conclusion Conclusion on this compound's Efficacy molecular->conclusion data_analysis->molecular

Caption: Experimental Workflow for Evaluating this compound's Efficacy.

Mechanism_of_Action This compound This compound AXL_Inhibition AXL Kinase Inhibition This compound->AXL_Inhibition Downstream_Block Blockade of Downstream Signaling Pathways (PI3K/AKT, MAPK, etc.) AXL_Inhibition->Downstream_Block EMT_Inhibition Inhibition of Epithelial-Mesenchymal Transition (EMT) AXL_Inhibition->EMT_Inhibition Proliferation_Reduction Reduced Tumor Cell Proliferation & Survival Downstream_Block->Proliferation_Reduction Migration_Reduction Reduced Tumor Cell Migration & Invasion EMT_Inhibition->Migration_Reduction

Caption: Logical Flow of this compound's Mechanism of Action.

Conclusion

This compound is a promising AXL inhibitor with demonstrated activity against tumor cell proliferation in various cancer models. Its ability to inhibit the AXL signaling pathway, a key driver of cancer progression and metastasis, underscores its therapeutic potential. While the anti-migratory effects of this compound are evident, further quantitative studies are warranted to fully characterize its potency in inhibiting cancer cell migration and invasion. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted anti-cancer properties of this compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: The AXL Receptor as a Therapeutic Target for Dubermatinib

This technical guide provides a comprehensive overview of the AXL receptor tyrosine kinase as a therapeutic target and the mechanism and clinical development of this compound (TP-0903), a potent and selective AXL inhibitor.

The AXL Receptor Tyrosine Kinase

The AXL gene, first identified in patients with chronic myelogenous leukemia, encodes a receptor tyrosine kinase belonging to the TAM (Tyro3, AXL, Mer) family.[1][2] The AXL protein is characterized by an extracellular domain containing two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) repeats, a transmembrane segment, and an intracellular tyrosine kinase domain.[3][4][5][6]

Function and Role in Cancer:

AXL's primary ligand is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[4][7] Upon Gas6 binding, AXL dimerizes and autophosphorylates its intracellular domain, initiating downstream signaling cascades.[4] These pathways are crucial for normal cellular processes, but their dysregulation is implicated in cancer pathogenesis.

In oncology, AXL overexpression is a hallmark of aggressive cancers and is associated with poor prognosis.[2][4][8] It is a key driver of:

  • Cell Proliferation and Survival: AXL signaling promotes uncontrolled cell growth and inhibits apoptosis.[5][8][9]

  • Metastasis and Invasion: It facilitates the epithelial-to-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties.[6][8]

  • Angiogenesis: AXL signaling contributes to the formation of new blood vessels that supply tumors.[6][8]

  • Therapeutic Resistance: AXL is a critical mediator of acquired resistance to a wide range of cancer therapies, including chemotherapy and targeted agents like EGFR inhibitors.[1][8]

  • Immune Evasion: AXL signaling can create an immunosuppressive tumor microenvironment, helping cancer cells avoid detection and destruction by the immune system.[4][10][11]

AXL Signaling Pathways

Activation of the AXL receptor triggers several critical downstream signaling pathways that collectively promote a pro-tumorigenic phenotype. These include the PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways, which regulate cell survival, proliferation, migration, and inflammation.[2][4][9]

AXL_Signaling_Pathway GAS6 Gas6 Ligand AXL AXL Receptor GAS6->AXL PI3K PI3K AXL->PI3K RAS RAS AXL->RAS JAK JAK AXL->JAK NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Metastasis Invasion & Metastasis (EMT) mTOR->Metastasis Resistance Drug Resistance mTOR->Resistance ImmuneEvasion Immune Evasion mTOR->ImmuneEvasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Metastasis ERK->Resistance ERK->ImmuneEvasion STAT STAT JAK->STAT STAT->Proliferation STAT->Metastasis STAT->Resistance STAT->ImmuneEvasion NFkB->Proliferation NFkB->Metastasis NFkB->Resistance NFkB->ImmuneEvasion

Core AXL Receptor Downstream Signaling Pathways

This compound (TP-0903): A Selective AXL Inhibitor

This compound (also known as TP-0903) is an orally administered, potent, and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[12][13][14] Preclinical studies have demonstrated its promising anti-tumor activity as both a single agent and in combination therapies across various tumor types.[15][16]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly targeting and binding to AXL, thereby preventing its kinase activity.[17] This inhibition blocks the entire downstream signaling cascade. The key mechanisms include:

  • Inhibition of AXL Phosphorylation: this compound prevents the autophosphorylation of the AXL kinase domain, which is the critical first step in signal transduction.[18]

  • Reversal of EMT: By blocking AXL signaling, this compound can reverse the mesenchymal phenotype of cancer cells, making them less invasive and potentially resensitizing them to other therapies.[14][19]

  • Induction of Apoptosis: The drug has been shown to induce dose-dependent apoptosis (programmed cell death) in various cancer cells, including chronic lymphocytic leukemia (CLL) cells.[13][18][19] This is achieved in part by reducing the expression of anti-apoptotic proteins like BCL-2 and MCL-1.[18]

  • Enhancement of Chemo-sensitivity: AXL overexpression is a known mechanism of drug resistance.[17] this compound can resensitize resistant cancer cells to other targeted agents and chemotherapies.[14][17]

Dubermatinib_MoA cluster_outcomes Therapeutic Outcomes This compound This compound (TP-0903) AXL AXL Receptor Kinase This compound->AXL Binds & Inhibits Phosphorylation AXL Autophosphorylation This compound->Phosphorylation Signaling Downstream Signaling (PI3K/AKT, MAPK/ERK, etc.) This compound->Signaling AXL->Phosphorylation Phosphorylation->Signaling EMT Epithelial-Mesenchymal Transition (EMT) Signaling->EMT Apoptosis Inhibition of Apoptosis Signaling->Apoptosis Proliferation Tumor Proliferation & Survival Signaling->Proliferation Resistance Drug Resistance Signaling->Resistance CellDeath Apoptosis (Cell Death) Reversal Reversal of EMT Sensitization Therapeutic Sensitization

Mechanism of Action of this compound on the AXL Pathway

Quantitative Preclinical Data

This compound has demonstrated potent activity in both biochemical and cell-based preclinical assays.

ParameterValueTarget/Cell LineReference
Biochemical IC₅₀ 27 nMAXL Kinase[12][13][14][18]
Cell Viability IC₅₀ 6 nMPSN-1 (Pancreatic Cancer)[12][20]
Apoptosis Induction Dose-dependentChronic Lymphocytic Leukemia (CLL) B-cells[13][14]

Clinical Development and Data

This compound has been evaluated in multiple clinical trials for both solid and hematologic malignancies.

Phase 1a/b Study in Advanced Solid Tumors (NCT02729298)

This first-in-human, open-label study evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound.[15][21]

Safety and Tolerability:

  • The maximum tolerated dose (MTD) was established at 50 mg.[21]

  • The most common Grade 3 or higher treatment-related adverse events were nausea, vomiting, and diarrhea.[21]

Preliminary Efficacy Data:

CohortNPartial Response (PR)Stable Disease (SD)Disease Control Rate (DCR)Reference
Dose Escalation (Monotherapy) 455% (2 patients)29% (13 patients)33%[21]
Expansion: Cohort A (Monotherapy + Immunotherapy) 215% (1 patient)14-48% (across cohorts)14-53% (across cohorts)[21][22]
Expansion: Cohort B (Monotherapy + TKI) 225% (1 patient)14-48% (across cohorts)14-53% (across cohorts)[21][22]
Beat AML Master Trial (NCT03013998)

This Phase 1b/2 substudy evaluated this compound in combination with decitabine for newly diagnosed Acute Myeloid Leukemia (AML) in patients aged ≥60 with high-risk features (TP53 mutation and/or complex karyotype).[23][24]

Efficacy in High-Risk AML:

Treatment GroupComposite Remission Rate (CRR)Complete Remission (CR)Median Overall Survival (OS)Reference
Group 1 (37 mg TP-0903 + Decitabine) 33.3%13.3%7.6 months[23]
Group 2 (25 mg TP-0903 + Decitabine) 50.0%25.0%7.5 months[23]

The combination was found to be reasonably tolerated and showed activity in this difficult-to-treat patient population.[23]

Experimental Protocols

Standardized assays are crucial for evaluating the efficacy of AXL inhibitors like this compound.

AXL Kinase Activity Assay

This biochemical assay measures the direct inhibitory effect of a compound on the AXL enzyme.

Methodology (ADP-Glo™ Assay):

  • Reaction Setup: Recombinant AXL kinase enzyme, a specific substrate (e.g., AXLtide), and ATP are combined in a reaction buffer.[25]

  • Inhibitor Addition: Test compounds (e.g., this compound) at various concentrations are added to the reaction wells.

  • Kinase Reaction: The mixture is incubated to allow the kinase to phosphorylate the substrate, converting ATP to ADP.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back into ATP.

  • Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the ADP generated and, therefore, the kinase activity. The signal is measured using a luminometer.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.

Kinase_Assay_Workflow Start Start Setup Prepare Reaction Mix: - AXL Enzyme - Substrate - ATP Buffer Start->Setup AddInhibitor Add this compound (Varying Concentrations) Setup->AddInhibitor Incubate Incubate (Kinase Reaction) AddInhibitor->Incubate Detect Add ADP-Glo™ Reagents (Stop Reaction & Detect ADP) Incubate->Detect Read Measure Luminescence Detect->Read Analyze Calculate % Inhibition & Determine IC₅₀ Read->Analyze End End Analyze->End

Workflow for a typical AXL Kinase Inhibition Assay
Cell-Based Phospho-AXL Inhibition Assay

This assay measures the ability of a compound to inhibit AXL activation within a cellular context.

Methodology:

  • Cell Culture: Plate cancer cells known to express AXL (e.g., PSN-1).

  • Serum Starvation: Culture cells in a low-serum medium to reduce baseline kinase activity.

  • Inhibitor Treatment: Treat cells with various concentrations of this compound for a defined period.

  • Ligand Stimulation: Stimulate the cells with the AXL ligand, Gas6, to induce receptor phosphorylation.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Detection: Measure the levels of phosphorylated AXL (p-AXL) and total AXL using methods such as:

    • Western Blotting: Separate proteins by size, transfer to a membrane, and probe with specific antibodies for p-AXL and total AXL.

    • ELISA: Use a plate-based immunoassay with antibodies specific for p-AXL to quantify its levels.

  • Data Analysis: Determine the concentration of this compound required to inhibit Gas6-stimulated AXL phosphorylation by 50%.

Therapeutic Rationale and Future Directions

Targeting AXL with this compound represents a compelling therapeutic strategy for several reasons:

  • Overcoming Drug Resistance: AXL is a central hub for resistance to numerous cancer therapies. Combining this compound with existing targeted therapies or chemotherapies could prevent or reverse acquired resistance, thereby improving patient outcomes.[1][26]

  • Targeting Aggressive Cancers: AXL is frequently overexpressed in hard-to-treat, metastatic cancers, making it an attractive target in patient populations with high unmet needs.[4][8]

  • Modulating the Tumor Microenvironment: By inhibiting AXL, this compound has the potential to revert the immunosuppressive tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[10]

Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from AXL inhibition, exploring rational combination strategies with other targeted agents and immunotherapies, and further elucidating the role of AXL in different cancer subtypes. The clinical data for this compound, while early, supports its continued development as a novel agent in the oncologist's armamentarium.

References

Methodological & Application

Dubermatinib In Vitro Assay Protocols for Pancreatic Cancer Cells: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dubermatinib (also known as TP-0903) is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC), where it plays a crucial role in tumor progression, metastasis, and resistance to therapy.[3] this compound targets AXL, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and migration.[4][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in pancreatic cancer cell lines.

Data Presentation

This compound IC50 Values in Pancreatic Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound varies across different pancreatic cancer cell lines, reflecting differences in their genetic background and dependency on AXL signaling.

Cell LineIC50 (nM)Assay Duration
PSN-1696 hours
BMF-A3110Not Specified

Signaling Pathway Inhibition

This compound inhibits the autophosphorylation of AXL and subsequently suppresses the phosphorylation of downstream signaling proteins Akt and ERK.

Dubermatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAS6 GAS6 AXL AXL GAS6->AXL Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS p-AXL p-AXL (Inactive) Akt Akt PI3K->Akt p-Akt p-Akt (Inactive) Akt->p-Akt Survival Survival p-Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK (Inactive) ERK->p-ERK Proliferation Proliferation p-ERK->Proliferation Migration Migration p-ERK->Migration This compound This compound This compound->AXL Inhibits

Caption: this compound inhibits AXL, blocking downstream PI3K/Akt and MAPK/ERK signaling.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol determines the dose-dependent effect of this compound on the viability of pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines (e.g., PSN-1, BMF-A3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (TP-0903)

  • MTS reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72-96 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

  • Pancreatic cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) for 24-48 hours.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of pancreatic cancer cells.

Materials:

  • Pancreatic cancer cells

  • This compound

  • 6-well plates

  • 200 µL pipette tips

Procedure:

  • Seed cells in 6-well plates and grow them to confluency.

  • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the wound area at each time point and calculate the percentage of wound closure.

Western Blot Analysis

This protocol is for detecting the phosphorylation status of AXL and its downstream targets.

Materials:

  • Pancreatic cancer cells

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Treat cells with this compound at desired concentrations for a specified time (e.g., 2-4 hours).

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

Dubermatinib_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Pancreatic Cancer Cell Culture Viability Cell Viability (MTS Assay) Cell_Culture->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis Migration Migration Assay (Wound Healing) Cell_Culture->Migration Western_Blot Western Blot Cell_Culture->Western_Blot Drug_Preparation This compound Dilution Series Drug_Preparation->Viability Drug_Preparation->Apoptosis Drug_Preparation->Migration Drug_Preparation->Western_Blot IC50_Calc IC50 Calculation Viability->IC50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Migration_Quant Migration Quantification Migration->Migration_Quant Protein_Quant Protein Expression Quantification Western_Blot->Protein_Quant

Caption: Workflow for in vitro evaluation of this compound in pancreatic cancer cells.

References

Experimental Design for In Vivo Efficacy Studies of Dubermatinib (TP-0903)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dubermatinib (also known as TP-0903) is a potent and selective oral inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL signaling pathway is a critical driver of tumor cell proliferation, survival, invasion, and metastasis. Its overexpression is associated with poor prognosis and the development of resistance to various cancer therapies.[3] These application notes provide detailed protocols for conducting in vivo studies to evaluate the efficacy of this compound in preclinical cancer models.

Mechanism of Action

This compound selectively binds to and inhibits the activity of AXL, a member of the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases.[4] This blockade disrupts AXL-mediated signal transduction pathways, which in turn inhibits the epithelial-mesenchymal transition (EMT), a key process in tumor progression and metastasis.[4] By inhibiting AXL, this compound can suppress tumor growth, reduce metastasis, and potentially re-sensitize tumors to other anticancer agents.[5][6]

Key Signaling Pathways

This compound primarily targets the AXL signaling cascade. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, leading to the activation of downstream pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and Ras/MAPK pathways. This compound's inhibition of AXL phosphorylation prevents the activation of these downstream effectors.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Receptor Gas6->AXL PI3K PI3K AXL->PI3K Ras Ras AXL->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK MAPK Ras->MAPK MAPK->Proliferation This compound This compound (TP-0903) This compound->AXL

Caption: this compound Inhibition of the AXL Signaling Pathway.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in Xenograft Models
Cancer ModelAnimal ModelThis compound Dose & ScheduleOutcomeReference
Pancreatic CancerOrthotopic Mouse Model25 mg/kg, daily, oral gavageSignificant suppression of tumor growth and metastasis; increased survival.[6][7][6][7]
Drug-Resistant AML (FLT3-ITD mutated)NSG Mouse Xenograft60 mg/kg, once daily, 5 days/week for 3 weeksSignificantly reduced leukemic cell outgrowth compared to vehicle and gilteritinib.[8][8]
AMLNSG Mouse Xenograft50 mg/kg, once daily, 5 days/week for up to 6 weeksSuppressed leukemia cell outgrowth and prolonged survival by 9 days.[8][8]
Mantle Cell Lymphoma (JeKo-1)NSG Mouse XenograftLow dose (specifics not detailed)Superior anti-tumor activity and significantly longer overall survival in combination with CART19 cells.[9][9]
Table 2: Pharmacodynamic Effects of this compound in In Vivo Models
BiomarkerSample TypeAnimal ModelTreatmentResultReference
Ki67 ExpressionTumor TissuePancreatic Cancer (KPfC mice)This compound (25 mg/kg)Suppressed Ki67 expression, indicating reduced proliferation.[6][7][6][7]
Soluble AXL (sAXL)Serum/PlasmaNot specifiedNot specifiedDose-dependent reduction in sAXL.[10]
DKK1 ExpressionTumor TissueNeuroblastoma Xenograft MiceThis compoundSignificantly diminished DKK1 expression.[1][11][1][11]

Experimental Protocols

Protocol 1: Xenograft Tumor Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model, a common approach for evaluating the in vivo efficacy of anti-cancer compounds.

Materials:

  • Cancer cell line of interest (e.g., MOLM13-Luc for AML, JeKo-1 for lymphoma)

  • Immunocompromised mice (e.g., NOD-scid-γ (NSG) mice, 8-12 weeks old)

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Culture cancer cells to the logarithmic growth phase.

  • Harvest and wash the cells with sterile PBS.

  • Resuspend the cells in a solution of PBS and Matrigel (optional, 1:1 ratio) at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

  • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Xenograft_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture harvest Harvest & Prepare Cell Suspension cell_culture->harvest injection Subcutaneous Injection into Mice harvest->injection monitoring Tumor Growth Monitoring injection->monitoring treatment Initiate this compound Treatment monitoring->treatment measurement Regular Tumor Volume Measurement treatment->measurement endpoint Endpoint Analysis measurement->endpoint

Caption: Workflow for a Xenograft Efficacy Study.
Protocol 2: Oral Administration of this compound

This compound is an orally bioavailable compound. Oral gavage is a precise method for delivering a specific dose.

Materials:

  • This compound (TP-0903)

  • Vehicle (e.g., a mixture of PEG300, Tween 80, and sterile water or saline)

  • Oral gavage needles (stainless steel, appropriate size for mice)

  • Syringes

Procedure:

  • Prepare the this compound formulation by dissolving the compound in the chosen vehicle to the desired concentration. Sonication may be required to achieve a homogenous suspension.

  • Weigh each mouse to determine the exact volume of the formulation to be administered.

  • Gently restrain the mouse.

  • Insert the gavage needle orally, passing it along the roof of the mouth and down the esophagus into the stomach.

  • Slowly administer the calculated volume of the this compound formulation.

  • Monitor the mouse briefly after administration to ensure there are no adverse effects.

  • Follow the dosing schedule as per the experimental design (e.g., once daily, 5 days a week).[8]

Protocol 3: Pharmacodynamic Assessment of Soluble AXL

Monitoring changes in the levels of soluble AXL (sAXL) in the plasma or serum can serve as a pharmacodynamic biomarker of this compound activity.

Materials:

  • Blood collection tubes (e.g., EDTA-coated for plasma)

  • Centrifuge

  • Mouse AXL ELISA Kit

  • Microplate reader

Procedure:

  • Collect blood samples from mice at specified time points (e.g., pre-treatment and post-treatment). Blood can be collected via retro-orbital bleeding or cardiac puncture at the study endpoint.

  • If collecting plasma, centrifuge the blood-filled EDTA tubes to separate the plasma.

  • Store the plasma or serum samples at -80°C until analysis.

  • On the day of the assay, thaw the samples and perform the ELISA according to the manufacturer's instructions. A general ELISA workflow is as follows:

    • Add standards and samples to the antibody-coated microplate.

    • Incubate to allow sAXL to bind.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate and wash.

    • Add streptavidin-HRP conjugate.

    • Incubate and wash.

    • Add a substrate solution to develop a colorimetric signal.

    • Stop the reaction and read the absorbance on a microplate reader.

  • Calculate the concentration of sAXL in the samples based on the standard curve.[7][9][11]

PD_Assessment_Workflow blood_collection Blood Collection (Pre & Post Treatment) sample_processing Plasma/Serum Separation blood_collection->sample_processing elisa sAXL ELISA sample_processing->elisa data_analysis Data Analysis (sAXL Concentration) elisa->data_analysis

Caption: Pharmacodynamic Assessment Workflow for Soluble AXL.

References

Dubermatinib solubility and preparation for laboratory use.

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide detailed protocols for the solubilization and preparation of Dubermatinib (TP-0903) for use in common laboratory settings. This compound is a potent and selective inhibitor of the AXL receptor tyrosine kinase, a key player in tumor proliferation, survival, invasion, and drug resistance.[1][2] The following sections offer quantitative solubility data, step-by-step preparation methods for in vitro and in vivo studies, and visual diagrams of key experimental workflows and the targeted signaling pathway.

This compound Solubility

Proper solubilization is critical for accurate and reproducible experimental results. The solubility of this compound can vary slightly between batches. The data presented below is a summary from available resources. It is recommended to use fresh, anhydrous solvents, as moisture can reduce solubility, particularly for DMSO.[3]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO2 - 10 mg/mL3.88 - 19.37 mMWarming to 50-60°C and ultrasonication can aid dissolution.[2][4] Use of fresh DMSO is recommended as it is hygroscopic.[2][3]
Ethanol6 mg/mL11.62 mMWarming to 50°C is recommended to aid dissolution.[4]
WaterInsolubleInsoluble
0.5% CMC-Na/Saline≥ 5 mg/mL≥ 9.69 mMForms a homogeneous suspension suitable for oral administration.[2][4]

Molecular Weight of this compound: 516.06 g/mol [5]

Experimental Protocols

Protocol for Preparation of High-Concentration Stock Solution
  • Material Preparation : Bring a vial of this compound powder and a bottle of anhydrous, high-purity DMSO to room temperature.

  • Calculation : Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock, dissolve 5.16 mg of this compound in 1 mL of DMSO.

  • Dissolution : Add the calculated volume of DMSO to the vial of this compound powder.

  • Solubilization : Vortex the solution briefly. If full dissolution is not achieved, warm the vial in a 50-60°C water bath and/or use an ultrasonic bath until the solution is clear.[2]

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or -80°C for up to one year.[2]

Protocol for In Vitro Kinase Assay Preparation

This protocol is based on a typical AXL kinase activity assay.[1][3]

  • Thaw Stock Solution : Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare Kinase Buffer : Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% v/v Tween-20).[3]

  • Serial Dilution : Perform serial dilutions of the this compound stock solution into the kinase reaction buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is low (e.g., ≤1%) to avoid solvent effects.[3]

  • Incubation : The diluted this compound is then ready to be incubated with the recombinant AXL kinase before initiating the reaction with ATP and substrate.[3]

Protocol for In Vitro Cell-Based Assay Preparation

This protocol is suitable for cell viability or proliferation assays.[3]

  • Thaw Stock Solution : Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare Media : Use serum-free cell growth media for the initial dilution to avoid protein binding effects.

  • Intermediate Dilution : Prepare an intermediate dilution of this compound from the stock solution into the serum-free media. For example, to achieve a 10x final concentration.[3]

  • Final Dosing : Add the appropriate volume of the 10x intermediate solution to the cell culture wells containing cells in their growth media. For instance, add 5 µL of the 10x solution to 45 µL of cells and media in a 384-well plate.[3] This brings the total volume to 50 µL and achieves the desired 1x final concentration.

  • Incubation : Incubate the cells with the compound for the desired experimental duration (e.g., 96 hours).[3]

Protocol for In Vivo Oral Formulation Preparation

This protocol describes the preparation of a suspension for oral gavage in animal models.[2][4]

  • Prepare Vehicle : Prepare a 0.5% (w/v) solution of Carboxymethylcellulose sodium (CMC-Na) in saline or sterile water.

  • Weigh Compound : Weigh the required amount of this compound powder for the desired dosing concentration (e.g., 5 mg/mL).[4]

  • Suspension : Add the this compound powder to the calculated volume of the 0.5% CMC-Na vehicle.

  • Homogenization : Mix thoroughly using a vortex mixer and/or sonicator to ensure a uniform and homogeneous suspension.[2]

  • Administration : Prepare this formulation fresh before each use and administer via oral gavage. Do not store the suspension.[4]

Visualized Workflows and Signaling Pathways

G cluster_0 In Vitro Preparation cluster_1 Kinase Assays cluster_2 Cell-Based Assays cluster_3 In Vivo Preparation stock This compound Powder dmso Anhydrous DMSO stock_sol High-Conc. Stock (e.g., 10 mM in DMSO) Store at -80°C dmso->stock_sol Dissolve, Warm, Sonicate k_dilute Dilute in Buffer stock_sol->k_dilute c_dilute Dilute in Media stock_sol->c_dilute k_buffer Kinase Buffer k_buffer->k_dilute k_final Final Solution for Kinase Assay k_dilute->k_final c_media Serum-Free Media c_media->c_dilute c_final Final Solution for Cell Dosing c_dilute->c_final stock_iv This compound Powder vehicle 0.5% CMC-Na in Saline suspend Create Homogeneous Suspension stock_iv->suspend vehicle->suspend Add Powder to Vehicle final_iv Oral Gavage Formulation (Use Immediately) suspend->final_iv Vortex/Sonicate

Caption: Experimental workflow for this compound preparation.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS JAK JAK AXL->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Migration Migration mTOR->Migration DrugResistance Drug Resistance mTOR->DrugResistance RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Migration ERK->DrugResistance STAT STAT JAK->STAT STAT->Proliferation STAT->Survival STAT->Migration STAT->DrugResistance Duber This compound (TP-0903) Duber->AXL Inhibits Autophosphorylation

Caption: AXL signaling pathway and this compound's mechanism of action.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Dubermatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dubermatinib (TP-0903), a potent and selective AXL receptor tyrosine kinase inhibitor, for inducing apoptosis in cancer cells and analyzing this process using flow cytometry. Detailed protocols for cell treatment and Annexin V/Propidium Iodide (PI) staining are included to ensure reproducible and accurate results.

Introduction

This compound is a small molecule inhibitor that targets the AXL receptor tyrosine kinase.[1][2][3] The AXL signaling pathway is a critical mediator of cell survival, proliferation, and drug resistance in many cancers.[4] Activation of AXL leads to the stimulation of downstream pro-survival pathways, including the PI3K/AKT and MAPK/ERK pathways, which in turn upregulate anti-apoptotic proteins of the Bcl-2 family.[3] By inhibiting AXL, this compound effectively blocks these survival signals, leading to the induction of programmed cell death, or apoptosis.[1] This makes this compound a promising agent for cancer therapy, and the accurate quantification of its apoptotic effects is crucial for its preclinical and clinical evaluation.

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis.[5][6][7] Annexin V is a protein that specifically binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[7] PI is a fluorescent nucleic acid intercalating agent that is excluded by cells with an intact plasma membrane. Therefore, it can be used to identify necrotic cells or cells in the late stages of apoptosis where membrane integrity is compromised.[5]

Data Presentation

The following table summarizes the quantitative data on apoptosis induction by this compound in various cancer cell lines.

Cell LineCancer TypeThis compound ConcentrationIncubation Time% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Neuro-2a Neuroblastoma50 nM24 hours15.2%8.5%23.7%
SH-SY5Y Neuroblastoma50 nM24 hoursSignificantly IncreasedSignificantly IncreasedNot Specified
Myeloid Leukemia Cell Lines Myeloid Leukemia20 nM24 hoursSignificantly IncreasedSignificantly IncreasedNot Specified
Myeloid Leukemia Cell Lines Myeloid Leukemia20 nM48 hoursSignificantly IncreasedSignificantly IncreasedNot Specified
CLL B-cells Chronic Lymphocytic LeukemiaDose-dependentNot SpecifiedMassive Apoptosis ObservedMassive Apoptosis ObservedNot Specified
PSN-1 Pancreatic Cancer6 nM (IC50)96 hoursPotent Antiproliferative ActivityPotent Antiproliferative ActivityNot Specified

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for apoptosis analysis.

Dubermatinib_Signaling_Pathway This compound This compound (TP-0903) AXL AXL Receptor Tyrosine Kinase This compound->AXL Inhibits PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK Activates Bcl2_Family Anti-apoptotic Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) PI3K_AKT->Bcl2_Family Upregulates MAPK_ERK->Bcl2_Family Upregulates Apoptosis Apoptosis Bcl2_Family->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Bcl2_Family->Cell_Survival Promotes Apoptosis_Analysis_Workflow Start Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations & Time Points) Start->Treatment Harvest Harvest Cells (Including Supernatant) Treatment->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V & PI in 1X Binding Buffer Wash->Stain Analyze Flow Cytometry Analysis Stain->Analyze

References

Application Note & Protocol: Establishing and Characterizing a Dubermatinib-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dubermatinib (also known as TP-0903) is a potent and selective oral inhibitor of the AXL receptor tyrosine kinase, with a reported IC50 of 27 nM.[1][2][3] The AXL signaling pathway plays a critical role in tumor cell proliferation, survival, metastasis, and the epithelial-mesenchymal transition (EMT).[4] Notably, AXL overexpression is frequently associated with acquired resistance to various cancer therapies, making it a key target for overcoming drug resistance.[4][5][6] The development of in vitro models of this compound resistance is crucial for understanding the potential molecular mechanisms of resistance, identifying new therapeutic strategies to overcome it, and discovering predictive biomarkers.

This document provides a detailed protocol for establishing a this compound-resistant cancer cell line using a continuous, dose-escalation method. It also outlines procedures for confirming the resistant phenotype and analyzing the underlying signaling pathways.

Signaling Pathway and Drug Target

This compound exerts its effect by inhibiting the AXL receptor tyrosine kinase. Upon binding its ligand, Gas6, AXL dimerizes and autophosphorylates, activating downstream pro-survival and pro-proliferation pathways, including PI3K/AKT and RAS/MAPK. This compound binds to the AXL kinase domain, preventing this activation cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL PI3K PI3K AXL->PI3K RAS RAS AXL->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, EMT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->AXL

Caption: AXL signaling pathway inhibited by this compound.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol uses a continuous exposure, dose-escalation method to select for resistant cells.[7][8]

A. Materials:

  • Parental cancer cell line of choice (e.g., PSN-1, a pancreatic cancer cell line sensitive to this compound).[9]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound (TP-0903) stock solution (e.g., 10 mM in DMSO).

  • Cell culture flasks (T25, T75), plates, and consumables.

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO).

B. Workflow:

G start Start with Parental Cell Line ic50 1. Determine Parental IC50 (e.g., 72h assay) start->ic50 start_culture 2. Start culture with This compound at IC20 ic50->start_culture monitor 3. Monitor cell viability and morphology start_culture->monitor passage 4. Passage cells when confluence reaches ~80% monitor->passage revert Revert to previous lower concentration if >50% cell death monitor->revert stabilize 5. Stabilize culture for 2-3 passages passage->stabilize loop_decision Has population stabilized? stabilize->loop_decision increase_dose 6. Increase drug concentration (e.g., by 1.5-2 fold) final_conc Has target concentration (e.g., 10x IC50) been reached? increase_dose->final_conc loop_decision->monitor No loop_decision->increase_dose Yes revert->monitor final_conc->monitor No maintain 7. Maintain resistant line in high-dose this compound final_conc->maintain Yes isolate 8. Isolate single-cell clones (Optional, via limiting dilution) maintain->isolate end This compound-Resistant (Duber-R) Cell Line isolate->end

Caption: Workflow for generating a this compound-resistant cell line.

C. Detailed Steps:

  • Determine Initial IC50: First, determine the 50% inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo) after 72-96 hours of exposure.

  • Initial Exposure: Seed the parental cells in a T25 flask. Once they are ~70% confluent, replace the medium with fresh complete medium containing this compound at a starting concentration of IC20 (the concentration that inhibits 20% of growth).

  • Monitoring and Maintenance: Monitor the cells daily. Initially, significant cell death is expected. Replace the drug-containing medium every 2-3 days. Passage the cells when they reach 70-80% confluence.

  • Dose Escalation: Once the cells have stabilized and proliferation rates have recovered over 2-3 passages, increase the this compound concentration by a factor of 1.5 to 2.0.

  • Iterative Process: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.[10] If at any point cell death exceeds 50-60%, reduce the concentration to the previous stable level for a few more passages before attempting to increase it again.[8]

  • Cryopreservation: It is critical to create frozen stocks of cells at each stable concentration increase to safeguard against contamination or loss.

  • Final Resistant Line: Continue this process until the cells can proliferate steadily in a high concentration of this compound (e.g., 10-20 times the parental IC50). This final population is considered the this compound-resistant (Duber-R) line. Maintain this line in medium containing the high drug concentration.

Protocol 2: Confirmation of Resistance via IC50 Shift Assay

A. Objective: To quantify the degree of resistance by comparing the IC50 values of the parental and resistant (Duber-R) cell lines.

B. Procedure:

  • Cell Seeding: Seed both parental and Duber-R cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well). For the Duber-R cells, use the high-concentration this compound medium for seeding and initial incubation.

  • Drug Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assay: Measure cell viability using an appropriate method (e.g., MTT or CCK-8 assay).

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot a dose-response curve and calculate the IC50 value for each cell line using non-linear regression analysis.

  • Calculate Resistance Index (RI): The RI is a measure of the degree of resistance.

    • RI = IC50 (Duber-R) / IC50 (Parental)

Protocol 3: Western Blot Analysis of AXL Pathway

A. Objective: To investigate if resistance is associated with altered AXL signaling.

B. Procedure:

  • Protein Extraction: Culture parental and Duber-R cells to ~80% confluence. For one set of Duber-R cells, withdraw this compound for 24-48 hours before lysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key proteins such as Phospho-AXL (p-AXL), Total AXL (t-AXL), Phospho-AKT (p-AKT), Total AKT (t-AKT), and a loading control (e.g., GAPDH or β-Actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities to compare the phosphorylation status and total protein levels between parental and resistant cells.

Data Presentation and Expected Results

Quantitative data should be clearly summarized. Below are examples of expected results.

Table 1: IC50 Values and Resistance Index

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Parental25 ± 4 nM1.0
Duber-R550 ± 35 nM22.0

Data are represented as mean ± SD from three independent experiments.

Table 2: Densitometry of Western Blot Analysis

ProteinParentalDuber-R (with Drug)Duber-R (Drug-free)
p-AXL / t-AXL Ratio 1.00.23.5
p-AKT / t-AKT Ratio 1.00.82.8

Values are normalized to the Parental cell line.

Logic of Resistance Confirmation:

G cluster_inputs Experimental Cell Lines cluster_experiments Experimental Assays cluster_outputs Observed Results Parental Parental Cells IC50_Assay IC50 Determination (Viability Assay) Parental->IC50_Assay WB_Assay Western Blot (Pathway Analysis) Parental->WB_Assay Resistant Duber-R Cells Resistant->IC50_Assay Resistant->WB_Assay IC50_Result IC50 (Parental) << IC50 (Duber-R) Resistance Index >> 10 IC50_Assay->IC50_Result WB_Result Reactivated p-AXL/p-AKT in Duber-R (drug-free) or Bypass Signal Activation WB_Assay->WB_Result Conclusion Conclusion: Resistance to this compound is successfully established and confirmed. IC50_Result->Conclusion WB_Result->Conclusion

Caption: Logical workflow for confirming drug resistance.

Troubleshooting

IssuePossible CauseSuggested Solution
Massive cell death after dose increase Drug concentration increased too quickly.Revert to the previous, lower concentration for several more passages before attempting a smaller fold-increase (e.g., 1.25x).
Loss of resistant phenotype Cells cultured without the drug for too long.Maintain resistant cell lines in medium containing the selective pressure (this compound). Perform experiments on low-passage cells.
Inconsistent IC50 results Variation in cell seeding density or assay conditions.Standardize cell numbers, ensure exponential growth phase at time of seeding, and maintain consistent incubation times.
No change in AXL phosphorylation Resistance may be mediated by bypass pathways or drug efflux pumps.Investigate other pathways (e.g., FGFR, EGFR) or perform RNA-seq to identify upregulated genes (e.g., ABC transporters).[11]

References

Troubleshooting & Optimization

Dubermatinib Off-Target Effects: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Dubermatinib (TP-0903) observed in kinase assays. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate the accurate interpretation of experimental results.

Quantitative Kinase Inhibition Data for this compound

This compound (TP-0903) is a potent inhibitor of AXL kinase with an IC50 of 27 nM.[1][2][3] However, like many kinase inhibitors, it exhibits activity against other kinases. The following table summarizes the inhibitory activity of this compound against a panel of kinases as determined by biochemical assays.

Target KinaseAssay TypeValue (nM)Reference
AXL IC5027[1][2][3]
ACK1Kd7.3[4][5]
ACK1IC5030.7[4][5]
GCKKd1.8[4][5]
GCKIC502.5[4][5]
AURKAEC500.66[6]
AURKBEC502.23[6]
Chk1EC502.99[6]
Chk2EC504.99[6]
FLT3-ITDKd0.79 - 5.6[4][5]
Other TAM family kinases (Tyro3, MerTK)-Potent Inhibition[7]
JAK2-Inhibition noted[4][8]
ALK-Inhibition noted[7]
ABL1-Inhibition noted[7]
VEGFR2-Inhibition noted[7]

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the investigation of this compound's kinase selectivity.

Q1: We observe inhibition of kinases other than AXL in our assay. Is this expected?

A1: Yes, this is an expected observation. This compound is a multi-kinase inhibitor.[4][7] Besides its high potency against AXL, it is known to inhibit other kinases, including members of the TAM family (Tyro3, MerTK), Aurora kinases A and B, JAK2, ALK, ABL1, and VEGFR2.[7][8]

Q2: Our measured IC50 value for AXL is different from the published value of 27 nM. What could be the cause?

A2: Discrepancies in IC50 values can arise from several factors:

  • Assay Format: Different assay technologies (e.g., TR-FRET, AlphaScreen, radiometric) can yield different IC50 values.

  • ATP Concentration: The IC50 of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration used in the assay. Ensure your ATP concentration is consistent and clearly reported.

  • Enzyme and Substrate: The specific recombinant kinase construct and substrate used can influence the results.

  • Buffer Components: The composition of the kinase reaction buffer, such as the type and concentration of divalent cations (e.g., MgCl2), can affect enzyme activity and inhibitor potency.[2]

  • Reagent Quality: Ensure the purity and activity of the kinase, substrate, and inhibitor.

Q3: We are seeing conflicting results between our biochemical and cell-based assays. Why might this be?

A3: Differences between biochemical and cellular assay results are common and can be attributed to:

  • Cellular Permeability: The ability of this compound to cross the cell membrane and reach its intracellular target.

  • Off-Target Effects in Cells: In a cellular context, the observed phenotype may be a result of the inhibition of multiple kinases, not just AXL. This compound is known to affect signaling pathways such as PI3K/AKT and JAK/STAT in cells.[7][9]

  • Presence of Cellular Scaffolds and Interacting Proteins: In their native environment, kinases exist in complexes that can alter their conformation and sensitivity to inhibitors.

Q4: How can we confirm that the observed cellular effects are due to AXL inhibition versus off-target effects?

A4: To dissect the on-target versus off-target effects, consider the following approaches:

  • Use of a Structurally Unrelated AXL Inhibitor: Comparing the effects of this compound with another potent and selective AXL inhibitor that has a different off-target profile can help attribute effects to AXL inhibition.

  • Genetic Approaches: Utilize techniques like siRNA or CRISPR/Cas9 to knock down AXL expression and observe if the phenotype mimics treatment with this compound.

  • Rescue Experiments: Overexpress a drug-resistant mutant of AXL to see if it reverses the effects of this compound.

Experimental Protocols

Biochemical Kinase Assay for AXL Inhibition (TR-FRET format)

This protocol is adapted from a described method for determining the in vitro potency of this compound against AXL kinase.[2]

Materials:

  • Recombinant human Axl kinase (catalytic domain, amino acids 473-894) with a histidine tag.[2]

  • Poly-GT substrate (e.g., Poly(Glu, Tyr) 4:1).[2]

  • This compound (TP-0903)

  • ATP

  • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% v/v Tween-20.[2]

  • Stop Solution: 10 mM EDTA in a suitable buffer.

  • Detection Reagent: Terbium-labeled anti-phosphotyrosine antibody (e.g., PY20).[2]

  • 384-well assay plates

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

Procedure:

  • Prepare serial dilutions of this compound in 100% DMSO and then dilute further in kinase reaction buffer.

  • Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the Axl kinase to the wells and briefly incubate.

  • Initiate the kinase reaction by adding a mixture of ATP and the poly-GT substrate. Final concentrations in a 10 µL reaction volume should be approximately 93 ng/mL Axl kinase, 20 µM ATP, and 200 nM poly-GT substrate.[2]

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the stop solution containing the terbium-labeled anti-phosphotyrosine antibody. The final concentration of the antibody should be around 2 nM.[2]

  • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible microplate reader with an excitation of 320 nm and dual emission at 495 nm and 520 nm.[2]

  • Calculate the TR-FRET ratio (fluorescence intensity at 520 nm / 495 nm) and plot the values against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

AXL_Signaling_and_Off_Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AXL AXL PI3K PI3K AXL->PI3K ERK ERK AXL->ERK GAS6 GAS6 GAS6->AXL Binds AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Proliferation Proliferation AKT->Proliferation ERK->Proliferation JAK2 JAK2 STAT STAT JAK2->STAT Gene Transcription Gene Transcription STAT->Gene Transcription AURKA Aurora A Cell Cycle Cell Cycle AURKA->Cell Cycle AURKB Aurora B AURKB->Cell Cycle This compound This compound This compound->AXL Inhibits This compound->JAK2 Off-target Inhibition This compound->AURKA Off-target Inhibition This compound->AURKB Off-target Inhibition

Caption: this compound's primary and off-target interactions in cellular signaling.

Kinase_Assay_Workflow A 1. Prepare Reagents (this compound, Kinase, Substrate, ATP, Buffer) B 2. Add this compound/DMSO to Assay Plate A->B C 3. Add Kinase Enzyme B->C D 4. Initiate Reaction with ATP/Substrate Mix C->D E 5. Incubate at Room Temperature (60 min) D->E F 6. Stop Reaction (Add EDTA + Detection Antibody) E->F G 7. Incubate for Antibody Binding (60 min) F->G H 8. Read TR-FRET Signal G->H I 9. Data Analysis (IC50 determination) H->I

Caption: Workflow for a typical biochemical kinase assay.

References

Technical Support Center: Mechanisms of Acquired Resistance to TP-0903

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating acquired resistance to TP-0903. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. The information provided is based on established mechanisms of resistance to kinase inhibitors and preclinical data on TP-0903.

Frequently Asked Questions (FAQs)

Q1: What is TP-0903 and what is its primary mechanism of action?

TP-0903, also known as dubermatinib, is an orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis, metastasis, and drug resistance in various cancers.[2][3][4] TP-0903 is an ATP-competitive inhibitor that also targets other kinases, including the other TAM family members, Aurora A and B, JAK2, ALK, ABL1, and VEGFR2.[5] By inhibiting AXL, TP-0903 blocks downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation, survival, invasion, and migration.[1]

Q2: My cancer cell line, which was initially sensitive to TP-0903, is now showing signs of resistance. What are the potential mechanisms?

Acquired resistance to kinase inhibitors like TP-0903 can arise through two primary mechanisms:

  • On-target alterations: These are genetic changes in the drug's target protein that prevent the drug from binding effectively. This could include point mutations in the AXL kinase domain or in other kinases that TP-0903 inhibits.

  • Bypass signaling activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of AXL inhibition. This often involves the upregulation of other receptor tyrosine kinases (RTKs) that can reactivate downstream pro-survival pathways.

Q3: How can I experimentally determine the mechanism of resistance in my cell line?

To investigate the mechanism of acquired resistance, you can perform a series of experiments:

  • Sequence the kinase domains of TP-0903 targets (e.g., AXL, AURKA/B, JAK2) in your resistant cells to identify potential mutations.

  • Perform a phosphoproteomic or western blot analysis to screen for the activation of other RTKs and their downstream signaling pathways in the resistant cells compared to the parental sensitive cells.

  • Functionally validate the role of a potential bypass pathway by using a second inhibitor targeting the upregulated pathway in combination with TP-0903 to see if sensitivity is restored.

Q4: Are there any known mutations that confer resistance to TP-0903?

Currently, there is limited published data specifically detailing acquired mutations that confer resistance to TP-0903. However, based on resistance mechanisms observed for other kinase inhibitors, mutations in the ATP-binding pocket of AXL or other target kinases are a plausible cause. One of the key features of TP-0903 is its activity against the FLT3 F691L gatekeeper mutation, which confers resistance to other FLT3 inhibitors.[6] This suggests that TP-0903 may be less susceptible to certain gatekeeper mutations.

Q5: My resistant cells do not have any mutations in the known targets of TP-0903. What should I investigate next?

If on-target mutations are not detected, it is highly likely that bypass signaling is responsible for the acquired resistance. You should investigate the activation of other RTKs such as EGFR, MET, HER2, or FGFR, which can reactivate the PI3K/AKT and/or MAPK/ERK pathways.

Troubleshooting Guides

Problem 1: Gradual loss of TP-0903 efficacy in my long-term cell culture experiments.
Possible Cause Suggested Solution
Development of a resistant subpopulation of cells. 1. Perform a dose-response curve (IC50 determination) to quantify the level of resistance. 2. Isolate single-cell clones from the resistant population to obtain a homogenous resistant cell line for further analysis. 3. Follow the experimental workflow to investigate the mechanism of resistance (see diagram below).
Inconsistent drug concentration. 1. Ensure accurate and consistent preparation of TP-0903 stock and working solutions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Cell line contamination or genetic drift. 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Use early passage cells for your experiments whenever possible.
Problem 2: I am trying to generate a TP-0903 resistant cell line in vitro, but the cells are not surviving the dose escalation.
Possible Cause Suggested Solution
The starting dose of TP-0903 is too high. 1. Start with a concentration at or below the IC50 value for the parental cell line. 2. Use a more gradual dose escalation, increasing the concentration by smaller increments (e.g., 1.5-fold) once the cells have adapted to the current concentration.
The duration of drug exposure is too long. 1. Consider using a pulse-treatment approach where cells are exposed to the drug for a defined period (e.g., 48-72 hours) followed by a recovery period in drug-free medium.
The parental cell line is highly sensitive and prone to apoptosis. 1. Try a different parental cell line that may have a greater intrinsic capacity to develop resistance.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of TP-0903 in various cancer cell lines as reported in preclinical studies.

Cell LineCancer TypeIC50 (nM)Reference
PSN-1Pancreatic Cancer6[7]
MOLM13Acute Myeloid Leukemia (FLT3-ITD+)21
MV4-11Acute Myeloid Leukemia (FLT3-ITD+)17
MOLM13-RESAcute Myeloid Leukemia (FLT3-ITD/D835Y)16
OCI-AML3Acute Myeloid Leukemia (NRAS-Q61L)37[6]
Ba/F3 (FLT3-ITD)Pro-B cell line15
Ba/F3 (FLT3-ITD/F691L)Pro-B cell line16
HL-60 (TP53 null)Acute Myeloid Leukemia12-32
Kasumi-1 (TP53 R248Q)Acute Myeloid Leukemia12-32
MV4-11 (TP53 R248W)Acute Myeloid Leukemia12-32

Experimental Protocols

Protocol 1: Generation of TP-0903 Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to TP-0903 through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • TP-0903 (stock solution in DMSO)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50 of TP-0903 for the parental cell line using a cell viability assay (e.g., MTS assay).

  • Initiate resistance induction: Culture the parental cells in complete medium containing TP-0903 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor cell growth: Observe the cells regularly. Initially, a significant proportion of cells may die. Allow the surviving cells to repopulate the flask to approximately 80% confluency.

  • Dose escalation: Once the cells are growing steadily at the current drug concentration, increase the TP-0903 concentration by approximately 1.5 to 2-fold.

  • Repeat the cycle: Continue this process of gradual dose escalation. This process can take several months.

  • Characterize the resistant phenotype: At various stages, and once a significantly resistant population is established (e.g., 10-fold increase in IC50), perform a cell viability assay to determine the new IC50 of the resistant cells compared to the parental cells.

  • Cryopreserve resistant cells at different stages of resistance development.

Protocol 2: MTS Cell Viability Assay

This protocol is for determining the IC50 of TP-0903.

Materials:

  • Parental and resistant cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • TP-0903 serial dilutions

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed cells: Plate 2,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium and incubate overnight.

  • Drug treatment: The next day, add 100 µL of medium containing serial dilutions of TP-0903 to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add MTS reagent: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure absorbance: Read the absorbance at 490 nm using a microplate reader.

  • Data analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the phosphorylation status of AXL and downstream signaling proteins.

Materials:

  • Parental and resistant cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein extraction: Lyse parental and resistant cells (with and without TP-0903 treatment) in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Acquired_Resistance_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Resistance Mechanism cluster_mechanism Potential Mechanisms cluster_validation Functional Validation Problem Loss of TP-0903 Efficacy in Cell Culture IC50 Confirm Resistance (IC50 Shift Assay) Problem->IC50 Sequencing Sequence Target Kinase Domains (e.g., AXL, AURKA/B) IC50->Sequencing Phospho Screen for Bypass Signaling (Phospho-RTK Array / Western Blot) IC50->Phospho OnTarget On-Target Alteration (e.g., AXL Gatekeeper Mutation) Sequencing->OnTarget Bypass Bypass Pathway Activation (e.g., MET/EGFR Upregulation) Phospho->Bypass Combination Combination Therapy (TP-0903 + Bypass Inhibitor) Bypass->Combination Rescue Restore Sensitivity? Combination->Rescue

Caption: Experimental workflow for investigating acquired resistance to TP-0903.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Gas6 Gas6 AXL AXL Gas6->AXL activates Other_Ligands Other Growth Factors (e.g., HGF, EGF) Bypass_RTK Bypass RTK (e.g., MET, EGFR) Other_Ligands->Bypass_RTK activates PI3K PI3K AXL->PI3K MAPK RAS/RAF/MEK AXL->MAPK Bypass_RTK->PI3K compensatory activation Bypass_RTK->MAPK compensatory activation TP0903 TP-0903 TP0903->AXL inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: AXL and potential bypass signaling pathways in TP-0903 resistance.

References

Technical Support Center: Understanding Variability in Dubermatinib IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dubermatinib (also known as TP-0903). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the variability of this compound IC50 values observed across different cell lines and to offer practical advice for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an orally available small molecule inhibitor that selectively targets the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[1] Overexpression of AXL is associated with drug resistance and a poor prognosis in various cancers.[1] this compound also exhibits inhibitory activity against Aurora A and Aurora B kinases.

Q2: Why do IC50 values for this compound vary between different cancer cell lines?

The variability in this compound IC50 values across different cell lines can be attributed to several factors:

  • AXL Expression Levels: The primary determinant of sensitivity to this compound is the expression level of its target, the AXL receptor tyrosine kinase.[2][3][4][5] Cell lines with higher levels of AXL expression are generally more sensitive to this compound.

  • Mesenchymal Phenotype: AXL expression is strongly correlated with a mesenchymal phenotype in cancer cells.[4][5] Cells that have undergone an epithelial-to-mesenchymal transition (EMT) often exhibit increased AXL expression and are therefore more susceptible to AXL inhibition by this compound.[2][4]

  • Genetic Background of the Cell Line: The unique genetic and mutational landscape of each cancer cell line can influence downstream signaling pathways and the cellular response to AXL inhibition.

  • Activation of Bypass Signaling Pathways: Resistance to AXL inhibitors can emerge through the activation of alternative signaling pathways that compensate for the inhibition of AXL.[6][7]

  • Experimental Conditions: Differences in experimental protocols, such as the cell viability assay used (e.g., MTT, CellTiter-Glo), cell seeding density, and incubation time, can lead to variations in measured IC50 values.[8][9]

Q3: Is there a correlation between a specific cancer type and sensitivity to this compound?

While not absolute, sensitivity to this compound is more strongly correlated with the molecular characteristics of the cancer (i.e., high AXL expression, mesenchymal phenotype) than with the tissue of origin. However, high AXL expression and activity have been frequently observed in cancers such as pancreatic cancer, acute myeloid leukemia (AML), triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and glioblastoma, suggesting that these cancer types may be more responsive to this compound.[10][11]

This compound IC50 Values in Various Cancer Cell Lines

The following table summarizes publicly available IC50 values for this compound (TP-0903) in different cancer cell lines. This data illustrates the variability in sensitivity across various cancer types.

Cell LineCancer TypeIC50 (nM)Reference(s)
Kinase Activity
AXL(Biochemical Assay)27[10][12][13]
Aurora A(Biochemical Assay)3
Aurora B(Biochemical Assay)12.4
Pancreatic Cancer
PSN-1Pancreatic Adenocarcinoma6[10][12]
Acute Myeloid Leukemia (AML)
MV4-11Acute Myeloid Leukemia16-21
MOLM13Acute Myeloid Leukemia16-21
MOLM13-RESAcute Myeloid Leukemia (Resistant)16-21
AML Patient SamplesAcute Myeloid LeukemiaMedian: 35 (Range: 21-67)
Chronic Lymphocytic Leukemia (CLL)
CLL B-cellsChronic Lymphocytic LeukemiaApoptosis induced in nanomolar ranges[13]

Note: This table is not exhaustive and represents a summary of currently available data. IC50 values can vary based on the specific experimental conditions used.

Experimental Protocols

Accurate and reproducible determination of IC50 values is critical for assessing the efficacy of this compound. Below are detailed protocols for two common cell viability assays.

Protocol 1: MTT Assay for IC50 Determination

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (TP-0903)

  • DMSO (for drug dilution)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol utilizes the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (TP-0903)

  • DMSO (for drug dilution)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding procedure as in the MTT assay, using opaque-walled plates to prevent luminescence signal cross-talk.

  • Drug Treatment:

    • Follow the same drug treatment procedure as in the MTT assay.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Troubleshooting Guide

Issue: High Variability Between Replicates

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding by thorough mixing. Pipette up and down gently before dispensing into each well. Avoid introducing bubbles.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or medium to maintain humidity and temperature uniformity.[15]

  • Possible Cause: Pipetting errors during serial dilutions or reagent addition.

    • Solution: Use calibrated pipettes and change tips for each concentration. For serial dilutions, ensure thorough mixing between each step.

Issue: Low Signal or Low Absorbance/Luminescence

  • Possible Cause: Insufficient cell number.

    • Solution: Optimize the initial cell seeding density for your specific cell line to ensure a robust signal at the end of the assay.

  • Possible Cause (MTT Assay): Incomplete dissolution of formazan crystals.[16]

    • Solution: Increase the incubation time with the solubilization solution and ensure adequate mixing on an orbital shaker.

  • Possible Cause (CellTiter-Glo® Assay): ATP degradation.

    • Solution: Ensure the CellTiter-Glo® reagent is properly stored and equilibrated to room temperature before use. Read the luminescence promptly after the 10-minute incubation period.

Issue: High Background Signal

  • Possible Cause (MTT Assay): Contamination of media or reagents.

    • Solution: Use sterile techniques and fresh, filtered reagents.

  • Possible Cause (MTT Assay): Interference from phenol red in the medium.

    • Solution: Use phenol red-free medium for the assay or include a background control with medium only to subtract from the readings.

  • Possible Cause (CellTiter-Glo® Assay): High ATP content in the serum.

    • Solution: Use a consistent batch of serum and include a background control with medium and serum only.

Signaling Pathways and Experimental Workflows

AXL Signaling Pathway

This compound exerts its primary effect by inhibiting the AXL receptor tyrosine kinase. The binding of the ligand, Gas6, to AXL leads to receptor dimerization and autophosphorylation, which in turn activates several downstream signaling pathways crucial for cancer cell survival, proliferation, and invasion.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds and activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion STAT3->Survival NFkB->Survival DrugResistance Drug Resistance NFkB->DrugResistance This compound This compound This compound->AXL Inhibits

Caption: The Gas6/AXL signaling pathway and its downstream effectors.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of this compound in a cell-based assay.

IC50_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells drug_treatment Treat with Serial Dilutions of this compound seed_cells->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay (MTT or CellTiter-Glo) incubation->viability_assay read_plate Read Absorbance or Luminescence viability_assay->read_plate data_analysis Data Analysis: Calculate % Viability read_plate->data_analysis plot_curve Plot Dose-Response Curve data_analysis->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: A generalized workflow for determining the IC50 of this compound.

References

Optimizing Dubermatinib Dosage for In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Dubermatinib (TP-0903) dosage for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues and challenges that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as TP-0903) is an orally available, selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3][4] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor cell proliferation, survival, invasion, metastasis, and drug resistance in various cancers.[1] By binding to and inhibiting AXL, this compound blocks downstream signaling pathways, including those related to STAT, AKT, and ERK, and can inhibit the epithelial-mesenchymal transition (EMT).[1][5]

Q2: What are the recommended starting dosages for this compound in in vivo mouse models?

The optimal dosage of this compound can vary depending on the cancer model and the experimental goals. Based on preclinical studies, the following dosages have been reported to be effective in mouse xenograft models:

Cancer ModelAnimal StrainThis compound (TP-0903) DosageDosing ScheduleEfficacy
Acute Myeloid Leukemia (AML)NSG mice60 mg/kgOnce daily, 5 days/week for 3 weeksSignificantly reduced leukemic cell outgrowth[6]
Acute Myeloid Leukemia (AML)NSG mice40 mg/kgOnce daily for up to 6 weeksProlonged survival[7]
Pancreatic Ductal Adenocarcinoma (PDA)C57BL/6 mice25 mg/kgDaily, oral gavageSuppressed tumor growth and reduced metastasis[5]

Q3: How should this compound be formulated for oral administration in mice?

For oral gavage in mice, this compound can be formulated as a homogenous suspension. A commonly used vehicle is 0.5% methylcellulose and 0.2% Tween 80 in water.[2] It is recommended to prepare fresh solutions and use them promptly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Q4: What are the potential in vivo toxicities of this compound and how can they be monitored?

Preclinical studies with AXL inhibitors, including this compound, suggest a generally manageable safety profile. In a phase 1 clinical trial in patients with advanced solid tumors, the most frequently observed treatment-related adverse events of Grade 3 or higher were nausea, vomiting, and diarrhea.[8][9]

For in vivo mouse studies, it is crucial to monitor for signs of toxicity, which may include:

  • Body weight loss: A significant and progressive loss of body weight (typically >15-20%) is a key indicator of toxicity.[10][11]

  • Changes in behavior: Lethargy, ruffled fur, hunched posture, and reduced activity can be signs of distress.

  • Gastrointestinal issues: Diarrhea or changes in stool consistency.

Monitoring Plan:

  • Record the body weight of each animal at least twice weekly.

  • Perform daily visual assessments of the animals' overall health and behavior.

  • If signs of toxicity are observed, consider reducing the dose or dosing frequency, or discontinuing treatment for the affected animal.

Q5: What are the key pharmacodynamic biomarkers to assess this compound's in vivo activity?

Monitoring pharmacodynamic (PD) biomarkers can confirm target engagement and provide insights into the biological response to this compound. For AXL inhibitors, a key PD biomarker is the level of soluble AXL (sAXL) in the plasma.[1] A reduction in sAXL levels following treatment can indicate target engagement. Additionally, assessing the phosphorylation status of AXL and its downstream signaling proteins (e.g., p-AKT, p-ERK) in tumor tissue via methods like immunohistochemistry (IHC) or western blotting can provide direct evidence of target inhibition.

Troubleshooting Guides

Guide 1: Suboptimal Antitumor Efficacy

Problem: The observed antitumor effect of this compound is less than expected.

Possible Cause Troubleshooting Step
Suboptimal Dosage The administered dose may be too low for the specific tumor model. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose.
Inadequate Drug Exposure Issues with the formulation or administration may lead to poor bioavailability. Verify the formulation protocol and ensure proper oral gavage technique. Consider pharmacokinetic analysis to measure plasma drug concentrations.
Tumor Model Resistance The chosen tumor model may have intrinsic or acquired resistance to AXL inhibition. Confirm AXL expression and activation in your tumor model. Consider combination therapy with other agents.
Incorrect Dosing Schedule The dosing frequency may not be optimal to maintain sufficient drug levels. Review the literature for effective dosing schedules for similar compounds and models.
Guide 2: Adverse Events and Toxicity

Problem: Animals are exhibiting signs of toxicity, such as significant weight loss or lethargy.

Possible Cause Troubleshooting Step
Dosage is Too High The current dose exceeds the maximum tolerated dose (MTD) for the animal strain. Immediately reduce the dose or decrease the dosing frequency. If severe toxicity is observed, discontinue treatment.
Formulation Issues The vehicle or formulation may be causing adverse reactions. Prepare a fresh formulation and ensure all components are of high quality and sterile. Consider a different vehicle if issues persist.
Improper Administration Incorrect oral gavage technique can cause stress, injury, or aspiration. Ensure all personnel are properly trained in oral gavage procedures.
Animal Health Pre-existing health issues in the animals can be exacerbated by the treatment. Ensure all animals are healthy before starting the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage
  • Calculate the required amount of this compound: Based on the desired dose (e.g., 40 mg/kg) and the body weight of the mice, calculate the total amount of this compound needed.

  • Prepare the vehicle: Prepare a solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

  • Create the suspension: Slowly add the calculated amount of this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension.

  • Sonication (if necessary): If the compound does not fully suspend, sonicate the mixture in a water bath for 5-10 minutes.

  • Storage: Use the formulation immediately after preparation. If short-term storage is necessary, keep it at 4°C and re-suspend by vortexing before each use.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Cell Culture and Implantation: Culture the desired cancer cells (e.g., MOLM13 for AML) under standard conditions. Subcutaneously inject the cells into the flank of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at least twice a week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (formulated as per Protocol 1) or the vehicle control to the respective groups via oral gavage at the determined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (based on a predetermined time point or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight, IHC for PD biomarkers).

Visualizations

AXL_Signaling_Pathway AXL Signaling Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT STAT AXL->STAT EMT Epithelial-Mesenchymal Transition (EMT) AXL->EMT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation STAT->Proliferation DrugResistance Drug Resistance EMT->DrugResistance This compound This compound This compound->AXL Inhibits

Caption: A simplified diagram of the AXL signaling pathway and its inhibition by this compound.

InVivo_Workflow In Vivo Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Tumor_Implantation Tumor Cell Implantation Animal_Acclimatization->Tumor_Implantation Cell_Culture Tumor Cell Culture Cell_Culture->Tumor_Implantation Drug_Formulation This compound Formulation Treatment Treatment Administration Drug_Formulation->Treatment Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Randomization->Treatment Efficacy_Monitoring Efficacy & Toxicity Monitoring Treatment->Efficacy_Monitoring Endpoint Study Endpoint Efficacy_Monitoring->Endpoint Data_Collection Data & Sample Collection Endpoint->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: A typical workflow for an in vivo efficacy study using this compound.

Troubleshooting_Tree Troubleshooting Decision Tree Start Suboptimal Efficacy or Unexpected Toxicity? Efficacy Suboptimal Efficacy Start->Efficacy Efficacy Issue Toxicity Unexpected Toxicity Start->Toxicity Toxicity Issue Check_Dose Is the dose appropriate? Efficacy->Check_Dose Toxicity->Check_Dose Check_Formulation Is the formulation correct? Check_Dose->Check_Formulation Yes Check_Dose->Check_Formulation Appropriate Dose_Escalation Perform dose-escalation study Check_Dose->Dose_Escalation No Reduce_Dose Reduce dose or frequency Check_Dose->Reduce_Dose Too High Check_Administration Is administration technique correct? Check_Formulation->Check_Administration Yes Check_Formulation->Check_Administration Yes Reformulate Prepare fresh formulation Check_Formulation->Reformulate No Check_Formulation->Reformulate No Check_Model Is the tumor model appropriate? Check_Administration->Check_Model Yes Retrain Retrain on gavage technique Check_Administration->Retrain No Check_Administration->Retrain No Check_Vehicle Is the vehicle causing issues? Check_Administration->Check_Vehicle Yes Validate_Model Validate AXL expression in model Check_Model->Validate_Model Unsure Change_Vehicle Consider alternative vehicle Check_Vehicle->Change_Vehicle Yes Monitor_Health Monitor animal health closely Check_Vehicle->Monitor_Health No

Caption: A decision tree to guide troubleshooting for in vivo this compound experiments.

References

Interpreting unexpected results in Dubermatinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dubermatinib (TP-0903) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during their work with this selective AXL inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally available and selective inhibitor of the AXL receptor tyrosine kinase.[1][2] By binding to AXL, it blocks AXL-mediated signal transduction pathways. This inhibition disrupts key processes in cancer cells, including proliferation, survival, migration, and the epithelial-mesenchymal transition (EMT).[1] this compound has also been shown to enhance the chemo-sensitivity of tumor cells to other therapeutic agents.[1]

Q2: What are the known downstream signaling pathways affected by this compound?

A2: AXL signaling activates several crucial downstream pathways involved in cancer progression. By inhibiting AXL, this compound effectively dampens signaling through pathways such as PI3K/Akt, JAK/STAT, NF-κB, and RAS/RAF/MEK/ERK.

Q3: Is this compound known to have off-target effects?

A3: While this compound is a selective AXL inhibitor, like many kinase inhibitors, it may exhibit off-target activities, particularly at higher concentrations.[3] It has been noted to potently inhibit Aurora A and B kinases, which can lead to a strong G2/M cell cycle arrest.[1] Researchers should consider validating key findings with secondary assays or genetic approaches (e.g., siRNA/shRNA knockdown of AXL) to confirm that the observed phenotype is on-target.

Troubleshooting Guides

This section addresses specific unexpected results you might encounter during your this compound experiments.

Issue 1: Inconsistent IC50 values for this compound across different cancer cell lines.

  • Unexpected Result: You observe a wide range of IC50 values for this compound when testing it on various cancer cell lines, and some lines appear unexpectedly resistant.

  • Possible Causes & Troubleshooting Steps:

    • Varying AXL Expression Levels: The sensitivity of cancer cells to this compound is often correlated with the expression level of its target, AXL.

      • Recommendation: Perform Western blot or flow cytometry analysis to determine the relative expression levels of total and phosphorylated AXL in your panel of cell lines. You may observe a correlation between higher AXL expression and lower IC50 values.

    • Presence of Resistance Mechanisms: Cancer cells can develop intrinsic or acquired resistance to kinase inhibitors.[4]

      • Recommendation: Investigate potential resistance mechanisms such as the activation of bypass signaling pathways (e.g., upregulation of other receptor tyrosine kinases like MET or MER) or mutations in the AXL kinase domain.[3][5]

    • Differences in Cell Culture Conditions: Variations in cell passage number, confluency, and media components can influence drug response.[6]

      • Recommendation: Standardize your cell culture and assay conditions. Ensure that cells are within a consistent passage number range and are seeded at a density that avoids confluence during the assay period.

    • Assay-Specific Variability: The choice of viability assay (e.g., MTT, CellTiter-Glo) can impact the calculated IC50.[7]

      • Recommendation: If results are inconsistent, consider using an orthogonal method to validate your findings. For example, complement a metabolic assay like MTT with a direct cell counting method or a clonogenic survival assay.

Issue 2: Cell viability readout exceeds 100% at low concentrations of this compound.

  • Unexpected Result: In your cell viability assay (e.g., MTT, WST-1), you observe an absorbance reading for some this compound-treated wells that is higher than the vehicle control, suggesting a viability of >100%.

  • Possible Causes & Troubleshooting Steps:

    • Hormetic Effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation while high doses are inhibitory. This phenomenon is known as hormesis.

      • Recommendation: This is a genuine biological effect. Report the data as observed and consider the potential biological implications.

    • Assay Interference: The chemical properties of this compound or its solvent might interfere with the assay reagents.

      • Recommendation: Run a cell-free control where you add this compound at the tested concentrations to the assay medium and reagents to see if it directly affects the absorbance or luminescence reading.

    • Pipetting or Seeding Inaccuracy: A higher number of cells in specific wells can lead to an artificially high viability reading.[8]

      • Recommendation: Ensure your cell suspension is homogenous before seeding. Use calibrated pipettes and a consistent technique. Including more replicate wells can help mitigate this variability.

Issue 3: Unexpected synergistic or antagonistic effects in combination therapies.

  • Unexpected Result: When combining this compound with another anti-cancer agent, the observed effect on cell viability is significantly different from what you would expect based on the individual drug responses (e.g., less than additive or surprisingly potent).

  • Possible Causes & Troubleshooting Steps:

    • Complex Biological Interactions: Drug combinations can lead to complex biological outcomes that are not simply additive.[9][10][11] For example, one drug might induce a signaling pathway that is then targeted by the second drug, leading to synergy. Conversely, one drug might upregulate a resistance mechanism to the other.

      • Recommendation: To investigate the nature of the interaction, perform a more detailed analysis using methods like the Chou-Talalay method to calculate a combination index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 suggests antagonism.

    • Off-Target Effects of Either Drug: The unexpected interaction could be due to the off-target effects of this compound or the combination partner.[6]

      • Recommendation: Consult the literature for known off-target effects of both compounds. Consider using a more specific inhibitor for the combination partner if available, or validate the findings using genetic approaches.

Quantitative Data

Table 1: In Vitro Activity of this compound (TP-0903) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay TypeReference
PSN-1Pancreatic Cancer6Cell Viability[2]
Ba/F3-FLT3-ITD/F691LLeukemia Model~10MTT Assay[12]
Various CLL B-cellsChronic Lymphocytic LeukemiaNanomolar rangesApoptosis Assay[1]

Table 2: Kinase Inhibitory Activity of this compound (TP-0903)

KinaseIC50 (nM)Assay TypeReference
AXL27Kinase Activity Assay[1][2]
Aurora APotent InhibitionNot specified[1]
Aurora BPotent InhibitionNot specified[1]

Experimental Protocols

1. Cell Viability Assay (ATP-Based Luminescence)

This protocol is adapted from a general method for assessing cell viability.[1]

  • Cell Seeding: Seed cells in a 384-well solid white plate at a density of 1,000 cells per well in 45 µL of growth medium containing 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition: The following day, prepare serial dilutions of this compound in serum-free growth medium at 10x the final desired concentrations. Add 5 µL of the 10x compound solution to each well. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: Add 40 µL of a commercial ATP-based luminescence reagent (e.g., ATPlite) to each well. Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each concentration by normalizing the luminescence signal of the treated wells to the vehicle-treated control wells. Plot the results and determine the IC50 value using appropriate software.

2. Western Blot Analysis of AXL Phosphorylation

This is a general protocol for Western blotting.[13][14][15][16]

  • Cell Treatment and Lysis: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time. For AXL activation, serum-starve the cells and then stimulate with its ligand, GAS6, in the presence of this compound. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AXL and total AXL overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total AXL.

3. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is based on standard methods for detecting apoptosis.[17][18][19][20]

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration. Include both positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Dubermatinib_Signaling_Pathway This compound This compound (TP-0903) AXL AXL Receptor Tyrosine Kinase This compound->AXL Inhibits PI3K_Akt PI3K/Akt Pathway AXL->PI3K_Akt JAK_STAT JAK/STAT Pathway AXL->JAK_STAT NF_kB NF-κB Pathway AXL->NF_kB RAS_ERK RAS/MEK/ERK Pathway AXL->RAS_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration & Invasion PI3K_Akt->Migration EMT Epithelial-Mesenchymal Transition (EMT) PI3K_Akt->EMT JAK_STAT->Proliferation JAK_STAT->Migration JAK_STAT->EMT NF_kB->Proliferation NF_kB->Migration NF_kB->EMT RAS_ERK->Proliferation RAS_ERK->Migration RAS_ERK->EMT

Caption: this compound inhibits AXL, blocking downstream pro-survival pathways.

Experimental_Workflow_Troubleshooting Start Unexpected Result (e.g., inconsistent IC50) Check_Target 1. Verify Target Expression (Western Blot for AXL) Start->Check_Target Review_Protocol 2. Review Assay Protocol (e.g., cell density, controls) Check_Target->Review_Protocol Consider_Resistance 3. Investigate Resistance (Bypass pathways) Review_Protocol->Consider_Resistance Validate_Findings 4. Orthogonal Validation (e.g., use different assay) Consider_Resistance->Validate_Findings Resolution Resolution Validate_Findings->Resolution

Caption: Logical workflow for troubleshooting unexpected experimental results.

Apoptosis_Flow_Cytometry_Quadrants cluster_0 Flow Cytometry Plot X_axis Y_axis origin X_end origin->X_end Y_end origin->Y_end Q1 Q2 Q3 Q4 X_divide X_divide_end X_divide->X_divide_end Y_divide Y_divide_end Y_divide->Y_divide_end

Caption: Interpreting apoptosis data from Annexin V/PI flow cytometry.

References

Technical Support Center: Dubermatinib Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dubermatinib in animal studies. The information is intended for scientists and drug development professionals to anticipate and mitigate potential toxicities.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Gastrointestinal Toxicity

Question: We are observing significant weight loss, diarrhea, and decreased food intake in our mouse cohort treated with this compound. How can we manage these gastrointestinal (GI) toxicities?

Answer:

Gastrointestinal distress, including nausea, vomiting, and diarrhea, are known class-effects of tyrosine kinase inhibitors (TKIs) and were the most frequently observed Grade 3 or higher treatment-emergent adverse events in a Phase 1 clinical study of this compound.[1] The following strategies can be employed to mitigate these effects in animal models:

  • Dose Reduction or Interruption: Temporarily halting or lowering the dose of this compound can allow for the recovery of the GI tract. A stepwise dose re-escalation can be attempted once the animals have stabilized.

  • Supportive Care:

    • Hydration: Ensure animals have easy access to hydration. Subcutaneous fluid administration may be necessary in cases of severe diarrhea and dehydration.

    • Dietary Modification: Provide a highly palatable and easily digestible diet. Wet mash or gel-based diets can improve food intake.

    • Anti-diarrheal Agents: Prophylactic or therapeutic use of anti-diarrheal medications, such as loperamide, can be considered. The dosage should be carefully calculated based on the animal's weight and in consultation with a veterinarian.

  • Formulation Optimization: The vehicle used for oral administration can influence GI tolerance. Consider exploring alternative, more GI-friendly formulations.

Question: What is a standard protocol for administering this compound via oral gavage to minimize stress and potential complications?

Answer:

Proper oral gavage technique is crucial to prevent aspiration and esophageal injury, which can exacerbate GI issues. Here is a general protocol:

  • Animal Restraint: Proper and gentle restraint is critical to minimize stress.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice).

  • Measurement and Insertion: Measure the needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation. Gently insert the needle along the roof of the mouth and advance it into the esophagus. The animal should swallow as the tube is passed.

  • Slow Administration: Administer the formulation slowly to prevent reflux.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, immediately after the procedure.

For detailed, species-specific guidelines, refer to your institution's approved animal care and use protocols.

Hematological Toxicity

Question: Our routine blood work on rats treated with this compound shows a trend towards decreased platelet and neutrophil counts. What is the potential for hematological toxicity and how should we monitor for it?

Answer:

While specific preclinical hematological toxicity data for this compound is not publicly available, cytopenias (anemia, neutropenia, thrombocytopenia) are known potential side effects of TKIs.

  • Monitoring:

    • Complete Blood Counts (CBCs): Perform baseline CBCs before initiation of treatment and then at regular intervals (e.g., weekly or bi-weekly) throughout the study. Pay close attention to neutrophil, platelet, and red blood cell counts.

  • Management:

    • Dose Modification: If significant cytopenias are observed, a dose reduction or temporary cessation of this compound may be warranted.

    • Supportive Care: In cases of severe neutropenia, consider housing animals in a sterile environment to prevent opportunistic infections. For severe anemia, blood transfusions may be necessary in valuable animals, following appropriate veterinary guidance.

Ocular Toxicity

Question: We are designing a long-term efficacy study with this compound in mice. Are there any potential ocular toxicities we should be aware of?

Answer:

A study on AXL inhibitors has highlighted the potential for retinal toxicity when there is co-inhibition of the MER receptor tyrosine kinase.[2] One preclinical study successfully developed a selective AXL inhibitor that did not cause retinal toxicity in mice at a dose of 100 mg/kg.[2] As this compound is a selective AXL inhibitor, the risk of this specific toxicity is likely low. However, for long-term studies, it is prudent to include ophthalmological examinations as part of the safety assessment.

  • Monitoring:

    • Ophthalmic Exams: Conduct baseline and periodic ophthalmic examinations by a trained professional.

    • Histopathology: At the end of the study, perform histopathological evaluation of the eyes.

Data Presentation

Table 1: Summary of this compound Clinical and Related Preclinical Toxicity Data

ParameterSpeciesDoseObserved ToxicitiesNOAEL (No-Observed-Adverse-Effect-Level)Source
Maximum Tolerated Dose (MTD) Human50 mg (oral, once daily)Nausea, Vomiting, Diarrhea (Grade 3 or higher)Not Applicable[1]
Retinal Toxicity (from a selective AXL inhibitor) Mouse100 mg/kgNo retinal toxicity observed100 mg/kg[2]
Hematological Toxicity Rat/MouseData not publicly availablePotential for cytopenias (class effect)Data not publicly available-
Gastrointestinal Toxicity Rat/MouseData not publicly availableDiarrhea, weight loss (inferred from clinical data)Data not publicly available-

Note: Specific preclinical toxicology data for this compound, including NOAELs in various animal species, are not currently in the public domain. The information provided is based on available clinical data and data from other selective AXL inhibitors.

Experimental Protocols

Protocol 1: Prophylactic Management of Diarrhea in Mice

  • Baseline Monitoring: Record baseline body weight and stool consistency for 3 days prior to the start of the study.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound at the therapeutic dose

    • Group 3: this compound + Loperamide in drinking water (e.g., 5 mg/L, adjust based on water consumption to achieve the desired dose)

    • Group 4: this compound + Dietary modification (e.g., provision of a highly palatable, hydrogel-based diet)

  • Parameters to Monitor Daily:

    • Body weight

    • Food and water consumption

    • Stool consistency (using a standardized scoring system)

    • General clinical signs (activity level, posture, grooming)

  • Data Analysis: Compare the incidence and severity of diarrhea and the magnitude of weight loss between the treatment groups.

Protocol 2: Assessment of Hematological Toxicity in Rats

  • Acclimatization and Baseline: Acclimatize animals for at least one week. Collect baseline blood samples via a suitable route (e.g., tail vein) for a complete blood count (CBC).

  • Dosing: Administer this compound or vehicle daily via oral gavage for the planned duration of the study (e.g., 28 days).

  • Blood Sampling: Collect blood samples at regular intervals (e.g., weekly on Days 7, 14, 21, and 28) for CBC analysis. A terminal blood collection via cardiac puncture can be performed for a more comprehensive analysis.

  • Parameters to Analyze:

    • White blood cell count (WBC) with differential (neutrophils, lymphocytes, etc.)

    • Red blood cell count (RBC), hemoglobin, and hematocrit

    • Platelet count

  • Histopathology: At necropsy, collect bone marrow and spleen for histopathological examination to assess cellularity and any treatment-related changes.

Mandatory Visualization

Dubermatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K Activates EMT Epithelial-Mesenchymal Transition (EMT) AXL->EMT This compound This compound This compound->AXL Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: this compound inhibits the AXL signaling pathway.

Experimental_Workflow_Toxicity_Assessment cluster_setup Study Setup cluster_dosing Dosing Regimen cluster_monitoring In-life Monitoring cluster_endpoint Terminal Endpoint Animal_Acclimatization Animal Acclimatization (e.g., Rats, 7 days) Baseline_Measurements Baseline Measurements (Body Weight, CBC) Animal_Acclimatization->Baseline_Measurements Dosing Daily Oral Gavage (this compound or Vehicle) Baseline_Measurements->Dosing Daily_Observations Daily Clinical Observations (Weight, Stool, Behavior) Dosing->Daily_Observations Weekly_Sampling Weekly Blood Sampling (CBC) Dosing->Weekly_Sampling Necropsy Necropsy Daily_Observations->Necropsy Weekly_Sampling->Necropsy Histopathology Histopathology (GI Tract, Bone Marrow, Spleen, Eyes) Necropsy->Histopathology

Caption: Workflow for in vivo toxicity assessment of this compound.

Troubleshooting_Logic_GI_Toxicity cluster_mild_actions Mitigation for Mild/Moderate Toxicity cluster_severe_actions Mitigation for Severe Toxicity Observe_GI_Toxicity Observe GI Toxicity (Diarrhea, Weight Loss) Assess_Severity Assess Severity Observe_GI_Toxicity->Assess_Severity Mild_Moderate Mild to Moderate Assess_Severity->Mild_Moderate Severe Severe Assess_Severity->Severe Supportive_Care Implement Supportive Care (Hydration, Diet Modification) Mild_Moderate->Supportive_Care Dose_Interruption Interrupt Dosing Severe->Dose_Interruption Consider_Loperamide Consider Prophylactic Loperamide Supportive_Care->Consider_Loperamide Veterinary_Consult Consult Veterinarian Dose_Interruption->Veterinary_Consult Dose_Reduction Consider Dose Reduction Upon Recovery Veterinary_Consult->Dose_Reduction

Caption: Decision tree for managing GI toxicity.

References

Addressing batch-to-batch variability of TP-0903

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TP-0903, with a special focus on addressing potential batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TP-0903?

TP-0903 is a potent, orally bioavailable small-molecule multi-kinase inhibitor. Its primary target is the AXL receptor tyrosine kinase.[1][2][3][4] By inhibiting AXL, TP-0903 disrupts key signaling pathways involved in tumor cell proliferation, survival, migration, and invasion.[2][4] Additionally, it has been shown to inhibit other kinases, including members of the TAM (Tyro3, AXL, MerTK) family, Aurora A/B, JAK2, ALK, and VEGFR2, which may contribute to its overall anti-cancer activity.[1][5]

Q2: What is the recommended solvent for dissolving TP-0903 and what are the storage conditions?

TP-0903 is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided. For optimal stability, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.

Q3: What are the known off-target effects of TP-0903?

While TP-0903 is a potent AXL inhibitor, it does exhibit activity against other kinases. A comprehensive kinase panel has shown that TP-0903 can inhibit other kinases such as MER, TYRO3, JAK2, ALK, and Aurora A/B with high affinity.[6] Researchers should be aware of these off-target activities when designing experiments and interpreting results, as they could contribute to the observed phenotype.

Troubleshooting Guide

Q1: My experimental results with a new batch of TP-0903 are inconsistent with previous findings (e.g., different IC50 values). What could be the cause?

Batch-to-batch variability is a common concern with small molecule inhibitors and can manifest as differences in potency, solubility, or the presence of impurities. Inconsistent IC50 values are a primary indicator of such variability.

Possible Causes and Solutions:

  • Purity and Identity: The purity of the new batch may differ from the previous one. Even small amounts of highly active impurities can significantly alter the apparent potency of the compound.

    • Solution: It is crucial to perform in-house quality control on the new batch. Refer to the Experimental Protocols section below for validating the identity and purity of your TP-0903 stock.

  • Solubility: Incomplete solubilization of the compound can lead to a lower effective concentration in your assay, resulting in a higher apparent IC50.

    • Solution: Ensure complete dissolution of the compound in DMSO before further dilution in aqueous buffers. Visually inspect the stock solution for any precipitates. See the Protocol for Solubility Assessment for more details.

  • Compound Stability: Degradation of the compound due to improper storage or handling can lead to reduced activity.

    • Solution: Always store TP-0903 as recommended and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a validated stock solution for each experiment.

To systematically troubleshoot this issue, please refer to the following workflow:

G Troubleshooting Workflow for Inconsistent Results cluster_0 Initial Observation cluster_1 Quality Control of New Batch cluster_2 Experimental Validation cluster_3 Decision and Action cluster_4 Resolution A Inconsistent results with new batch of TP-0903 B Verify Certificate of Analysis (CoA) A->B E Re-run key experiment with new and old batch side-by-side A->E C Perform in-house QC: - Purity (HPLC) - Identity (LC-MS) B->C H New batch meets specs? C->H D Assess solubility and stability D->H F Validate assay performance with positive/negative controls E->F G Results consistent? F->G I Proceed with new batch G->I Yes K Review experimental protocol for errors G->K No H->G Yes J Contact vendor and obtain a new batch H->J No

A troubleshooting workflow for addressing inconsistent experimental results.

Q2: I am observing unexpected cellular phenotypes or off-target effects that were not present with a previous batch. What should I do?

Unexpected phenotypes can arise from off-target activities of TP-0903 or the presence of active impurities in a specific batch.

Possible Causes and Solutions:

  • Off-Target Kinase Inhibition: TP-0903 is known to inhibit other kinases besides AXL. The expression levels of these off-target kinases in your specific cell model could lead to the observed phenotype.

    • Solution: Review the kinase inhibition profile of TP-0903 (see Table 2) and assess the expression of these off-target kinases in your experimental system. Consider using a more selective AXL inhibitor as a control if available.

  • Active Impurities: A new batch may contain impurities with their own biological activities.

    • Solution: Perform purity analysis (e.g., HPLC) to check for the presence of unexpected peaks. If significant impurities are detected, contact the vendor for a replacement.

Q3: The TP-0903 powder is difficult to dissolve, or I see precipitation in my stock solution.

Solubility issues can significantly impact the accuracy of your experimental results.

Possible Causes and Solutions:

  • Incorrect Solvent or Concentration: While DMSO is the recommended solvent, preparing stock solutions at concentrations exceeding its solubility limit can be problematic.

    • Solution: Do not exceed the recommended stock concentration. Gentle warming and sonication can aid dissolution.

  • Moisture Absorption: DMSO is hygroscopic, and absorbed water can reduce the solubility of hydrophobic compounds like TP-0903.

    • Solution: Use anhydrous, high-purity DMSO and store it properly to minimize moisture absorption.

  • Precipitation in Aqueous Media: TP-0903 may precipitate when diluted from a high-concentration DMSO stock into aqueous buffers.

    • Solution: Minimize the final DMSO concentration in your assay medium (typically <0.5%). When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.

Data Presentation

Table 1: In Vitro Potency of TP-0903 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
BMF-A3Pancreatic Ductal Adenocarcinoma110[1]
MV4-11Acute Myeloid Leukemia16-21[7]
MOLM13Acute Myeloid Leukemia16-21[7]
MOLM13-RESAcute Myeloid Leukemia (Resistant)16-21[7]
HL-60Acute Myeloid Leukemia35[5]
Kasumi-1Acute Myeloid Leukemia15[5]

Table 2: Kinase Inhibition Profile of TP-0903

KinaseKd (nM)
AXL0.79 - 5.6
FLT3-ITD0.79 - 5.6
FLT3 D835Y0.79 - 5.6
ACK17.3
GCK1.8
AURKA-
AURKB-
Chk1-
Chk2-
Data from a KdELECT assay.[8][9]

Experimental Protocols

Protocol 1: In-House Quality Control of a New TP-0903 Batch

This protocol outlines basic QC steps a researcher can perform to validate a new batch of TP-0903 before use.

1.1. Visual Inspection and Solubility Check

  • Visually inspect the solid compound for uniform color and texture.

  • Prepare a stock solution in high-quality, anhydrous DMSO at a standard concentration (e.g., 10 mM).

  • Ensure the compound dissolves completely. Gentle warming (to 37°C) and vortexing can be applied.

  • After dissolution, allow the solution to return to room temperature and observe for any precipitation. A clear, precipitate-free solution should be obtained.

1.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 254 nm and 280 nm.

  • Sample Preparation: Dilute the TP-0903 DMSO stock solution in the initial mobile phase composition.

  • Analysis: A single major peak should be observed. The peak area of the main compound should be >98% of the total peak area. Compare the chromatogram to that of a previously validated batch if available.

1.3. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Use similar LC conditions as described for the purity assessment.

  • The mass spectrometer should be set to detect the expected mass of TP-0903 (Molecular Weight: 516.06 g/mol ).

  • Confirm the presence of the correct molecular ion peak ([M+H]⁺ at m/z 517.06).

Protocol 2: Functional Validation of TP-0903 Potency using a Cell Viability Assay

This protocol uses a cell viability assay (e.g., MTS or CellTiter-Glo®) to compare the potency of a new batch of TP-0903 to a previously validated batch.

  • Cell Seeding: Plate a cancer cell line known to be sensitive to TP-0903 (e.g., MOLM13) in a 96-well plate at a predetermined optimal density and allow cells to adhere/stabilize overnight.

  • Compound Preparation:

    • Prepare a serial dilution of both the new and the old (reference) batch of TP-0903 in culture medium. A typical concentration range would be from 1 nM to 10 µM.

    • Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Add the diluted compounds to the cells and incubate for a standard duration (e.g., 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves for both batches.

    • Calculate the IC50 values. The IC50 value for the new batch should be within an acceptable range (e.g., ± 2-fold) of the reference batch.

Mandatory Visualizations

G AXL Signaling Pathway and Inhibition by TP-0903 cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds and activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Metastasis AKT->Proliferation ERK->Proliferation STAT3->Proliferation TP0903 TP-0903 TP0903->AXL Inhibits

Simplified AXL signaling pathway and the inhibitory action of TP-0903.

G Experimental Workflow for New Batch Validation cluster_0 Receiving New Batch cluster_1 Initial QC cluster_2 Analytical Chemistry cluster_3 Functional Assay cluster_4 Decision cluster_5 Outcome A Receive new batch of TP-0903 B Visual Inspection A->B C Solubility Test B->C D Purity Analysis (HPLC) C->D E Identity Confirmation (LC-MS) D->E F Cell-based Potency Assay (compare with old batch) E->F G Batch meets acceptance criteria? F->G H Release for experimental use G->H Yes I Do not use; contact vendor G->I No

A step-by-step workflow for the validation of a new batch of TP-0903.

G Logical Relationships in Batch-to-Batch Variability cluster_0 Potential Causes cluster_1 Manifestations in Compound cluster_2 Impact on Experiments A Manufacturing Process Changes D Altered Purity Profile A->D B Presence of Impurities B->D E Reduced Potency (Higher IC50) B->E C Degradation/Instability C->E F Poor Solubility C->F G Inconsistent/Irreproducible Data D->G H Unexpected Off-Target Effects D->H E->G F->G I Failed Experiments G->I H->I

Logical relationships between causes and effects of batch-to-batch variability.

References

Technical Support Center: Improving the Bioavailability of Oral Dubermatinib Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of the oral AXL inhibitor, Dubermatinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound (also known as TP-0903) is an orally administered, potent, and selective inhibitor of the AXL receptor tyrosine kinase.[1] AXL kinase is a key player in tumor cell proliferation, survival, metastasis, and the development of drug resistance.[1] Like many kinase inhibitors, this compound is a poorly water-soluble compound, which can lead to low and variable oral bioavailability. This poor solubility can limit the drug's absorption in the gastrointestinal tract, potentially reducing its therapeutic efficacy and leading to inconsistent patient outcomes.

Q2: What are the primary strategies to enhance the oral bioavailability of this compound?

A2: The main goal of formulation development for poorly soluble drugs like this compound is to increase the concentration of the dissolved drug in the gastrointestinal tract. Key strategies include:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix. The amorphous form has higher energy and, therefore, greater solubility than the crystalline form.

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving this compound in a mixture of oils, surfactants, and co-solvents. These systems form fine emulsions or microemulsions in the gut, which can enhance drug solubilization and absorption.

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.

Q3: How does the AXL signaling pathway relate to this compound's mechanism of action?

A3: this compound exerts its therapeutic effect by inhibiting the AXL receptor tyrosine kinase. The AXL signaling pathway is initiated by the binding of its ligand, Gas6. This leads to the dimerization of the AXL receptor and the autophosphorylation of its intracellular kinase domain. This activation triggers several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways. These pathways are crucial for cell processes that, when dysregulated, contribute to cancer progression, such as cell proliferation, survival, migration, and invasion. By inhibiting AXL, this compound blocks these downstream signals, thereby impeding tumor growth and potentially overcoming drug resistance.

Q4: Are there any clinical data on the oral pharmacokinetics of this compound?

A4: A first-in-human Phase 1a/b clinical trial (NCT02729298) has been conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of orally administered this compound in patients with advanced solid tumors.[1][2] The study established a maximum tolerated dose and investigated the pharmacokinetic profile of the drug.[2] While these studies confirm that this compound is orally available, specific quantitative data comparing the bioavailability of different formulations (e.g., crystalline drug vs. amorphous solid dispersion) are not publicly available. Preclinical studies have demonstrated the antitumor activity of single-agent this compound in both in vitro and in vivo models.[2]

Troubleshooting Guides

Amorphous Solid Dispersions (ASDs)
Issue Potential Cause Troubleshooting Steps
Low drug loading in the ASD Poor solubility of this compound in the chosen solvent system. Incompatibility between this compound and the selected polymer.1. Screen different solvent systems: Test a range of solvents or solvent mixtures to improve the solubility of both this compound and the polymer. 2. Evaluate different polymers: Assess the miscibility of this compound with various polymers (e.g., HPMC, PVP, Soluplus®) to find a suitable carrier. 3. Optimize the drug-to-polymer ratio: Experiment with different ratios to maximize drug loading while maintaining the amorphous state.
Crystallization of this compound during storage The amorphous form is thermodynamically unstable. Inappropriate polymer selection or insufficient polymer concentration to stabilize the amorphous drug. High humidity and temperature during storage.1. Select a polymer with strong interactions with this compound: Polymers that can form hydrogen bonds or other interactions with the drug can better inhibit crystallization. 2. Increase the polymer concentration: A higher polymer-to-drug ratio can provide better physical separation and stabilization of the amorphous drug molecules. 3. Control storage conditions: Store the ASD in a desiccated, temperature-controlled environment to minimize exposure to moisture and heat. 4. Perform stability studies: Conduct accelerated stability studies (e.g., 40°C/75% RH) to assess the long-term stability of the formulation.
Poor in vitro dissolution of the ASD "Parachuting" effect where the drug initially dissolves to a supersaturated state but then quickly precipitates. Inadequate polymer selection to maintain supersaturation.1. Incorporate a precipitation inhibitor: Add a secondary polymer to the formulation that is specifically chosen for its ability to maintain a supersaturated state. 2. Optimize the dissolution medium: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that better mimic the conditions of the gastrointestinal tract. 3. Evaluate different polymers: Some polymers are more effective at maintaining supersaturation than others.
Inconsistent particle size from spray drying Improper atomization or variations in the feed solution.1. Check atomizer settings: Ensure the atomizer is operating at the correct speed and pressure. 2. Inspect feed properties: Maintain consistent viscosity and solids concentration in the feed solution. 3. Check for nozzle wear: Regularly inspect and replace worn nozzles.
Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue Potential Cause Troubleshooting Steps
Drug precipitation upon dilution in aqueous media The formulation is unable to maintain this compound in a solubilized state upon emulsification. Inappropriate ratio of oil, surfactant, and co-surfactant.1. Optimize the formulation components: Systematically vary the ratios of oil, surfactant, and co-surfactant to identify a stable microemulsion region using a ternary phase diagram. 2. Increase the concentration of surfactant/co-surfactant: A higher concentration of emulsifiers can improve the solubilization capacity of the microemulsion. 3. Select different excipients: Screen a variety of oils, surfactants, and co-surfactants to find a combination with optimal solubilizing capacity for this compound.
Formation of large emulsion droplets Inefficient emulsification. Low hydrophilic-lipophilic balance (HLB) of the surfactant mixture.1. Increase the surfactant-to-oil ratio: A higher ratio generally leads to the formation of smaller droplets. 2. Use a surfactant blend with a higher HLB: A higher HLB value promotes the formation of oil-in-water emulsions with smaller droplet sizes. 3. Incorporate a co-surfactant: Co-surfactants can reduce the interfacial tension and improve the flexibility of the interfacial film, leading to smaller droplet sizes.
Instability of the SEDDS formulation (e.g., phase separation) Immiscibility of the components. Inappropriate selection of excipients.1. Conduct compatibility studies: Ensure that all components of the formulation are miscible with each other. 2. Perform thermodynamic stability testing: Subject the formulation to stress tests such as centrifugation and freeze-thaw cycles to assess its physical stability.

Data Presentation

Due to the limited public availability of quantitative bioavailability data for different this compound formulations, the following tables present illustrative data based on typical improvements seen with advanced formulation strategies for poorly soluble kinase inhibitors.

Table 1: Illustrative Pharmacokinetic Parameters of Different Oral this compound Formulations in a Preclinical Model

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
Crystalline this compound (Suspension)2504.03,000100%
Amorphous Solid Dispersion (ASD)7502.09,000300%
Self-Emulsifying Drug Delivery System (SEDDS)9001.510,500350%

Note: These are hypothetical data for illustrative purposes.

Table 2: Comparison of In Vitro Dissolution of Different this compound Formulations

FormulationDissolution Medium% Drug Dissolved at 30 min% Drug Dissolved at 60 min
Crystalline this compoundSimulated Gastric Fluid (SGF)10%15%
Crystalline this compoundFasted State Simulated Intestinal Fluid (FaSSIF)5%8%
Amorphous Solid Dispersion (ASD)Fasted State Simulated Intestinal Fluid (FaSSIF)70%85%
Self-Emulsifying Drug Delivery System (SEDDS)Fasted State Simulated Intestinal Fluid (FaSSIF)95%>99%

Note: These are hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Spray Drying
  • Polymer and Solvent Selection:

    • Select a suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®) based on miscibility and stability studies with this compound.

    • Choose a volatile organic solvent (e.g., acetone, methanol, or a mixture) that dissolves both this compound and the selected polymer.

  • Preparation of the Spray Solution:

    • Dissolve the chosen polymer in the selected solvent with stirring.

    • Once the polymer is fully dissolved, add this compound to the solution and continue stirring until a clear solution is obtained.

    • The typical drug-to-polymer ratio to start with is 1:3 (w/w), but this should be optimized.

  • Spray Drying Process:

    • Set the parameters of the spray dryer (e.g., inlet temperature, spray rate, atomization pressure, and drying gas flow rate). These will need to be optimized for the specific solvent system and formulation.

    • Pump the spray solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, forming solid particles of the this compound ASD.

    • Collect the dried powder from the cyclone separator.

  • Post-Drying and Characterization:

    • Dry the collected powder in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Characterize the resulting ASD for its amorphous nature (using techniques like PXRD and DSC), drug content, and in vitro dissolution performance.

Protocol 2: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

    • Select the excipients that show the highest solubility for this compound.

  • Construction of a Ternary Phase Diagram:

    • Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Construct a ternary phase diagram to identify the region where a stable microemulsion is formed.

  • Preparation of the this compound SEDDS Formulation:

    • Select a formulation from the stable microemulsion region of the phase diagram.

    • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to approximately 40°C and vortex until a homogenous mixture is formed.

    • Add the required amount of this compound to the mixture and continue to vortex and gently heat until the drug is completely dissolved.

  • Characterization of the SEDDS:

    • Evaluate the self-emulsification time and the resulting droplet size upon dilution in an aqueous medium.

    • Assess the drug content and perform stability studies (e.g., thermodynamic stability, shelf-life).

    • Conduct in vitro dissolution studies in biorelevant media.

Visualizations

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL Binds to PI3K PI3K AXL->PI3K Activates MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) AXL->MAPK_pathway Activates JAK JAK AXL->JAK Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MAPK_pathway->Proliferation Metastasis Metastasis MAPK_pathway->Metastasis STAT STAT JAK->STAT STAT->Survival Drug_Resistance Drug_Resistance STAT->Drug_Resistance This compound This compound This compound->AXL

Caption: AXL Signaling Pathway and the Mechanism of Action of this compound.

ASD_Workflow cluster_formulation Formulation Development cluster_processing Processing cluster_characterization Characterization A 1. Select Polymer & Solvent B 2. Dissolve Polymer & this compound A->B C 3. Spray Drying B->C D 4. Post-Drying C->D E 5. Physical Characterization (PXRD, DSC) D->E F 6. Performance Testing (Dissolution) E->F

Caption: Experimental Workflow for Amorphous Solid Dispersion (ASD) Preparation.

SEDDS_Workflow cluster_screening Excipient Screening cluster_optimization Formulation Optimization cluster_characterization Characterization A 1. Solubility Studies (Oils, Surfactants, Co-surfactants) B 2. Construct Ternary Phase Diagram A->B C 3. Prepare this compound SEDDS Formulation B->C D 4. Droplet Size Analysis C->D E 5. Stability & Dissolution Testing D->E

Caption: Experimental Workflow for Self-Emulsifying Drug Delivery System (SEDDS) Development.

References

Validation & Comparative

A Comparative Guide to Combination Therapies: Dubermatinib and Gemcitabine-Based Regimens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of combination therapy strategies involving the investigational AXL inhibitor Dubermatinib and the established chemotherapeutic agent gemcitabine. As no direct clinical or preclinical studies combining this compound and gemcitabine have been published, this guide will compare the clinical performance of this compound in combination with other agents against standard gemcitabine-based combination therapies in relevant cancer indications.

Mechanisms of Action: A Rationale for Combination

This compound (TP-0903) is an orally available, selective inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is associated with tumor cell proliferation, survival, invasion, metastasis, and drug resistance.[1] By inhibiting AXL, this compound blocks downstream signaling pathways and inhibits the epithelial-mesenchymal transition (EMT), a key process in cancer progression and metastasis.[1] Furthermore, this compound has been shown to enhance chemosensitivity to other therapeutic agents.[1]

Gemcitabine is a nucleoside analog that acts as a cytotoxic agent.[2][3] After being metabolized into its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, it disrupts DNA synthesis.[4] dFdCTP competes with the natural deoxycytidine triphosphate for incorporation into DNA, leading to "masked chain termination" and subsequent cell death (apoptosis).[3][5] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis and repair.[4][6]

The distinct mechanisms of action of this compound (targeting signaling pathways involved in resistance and metastasis) and gemcitabine (directly inducing DNA damage) provide a strong rationale for their potential synergistic use in combination therapy.

Dubermatinib_Mechanism_of_Action cluster_cell Tumor Cell AXL AXL Receptor Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) AXL->Downstream Activates This compound This compound This compound->AXL Inhibits EMT Epithelial-Mesenchymal Transition (EMT) Downstream->EMT Proliferation Cell Proliferation & Survival Downstream->Proliferation Metastasis Invasion & Metastasis EMT->Metastasis Resistance Drug Resistance Proliferation->Resistance

Caption: Mechanism of action of this compound.

Clinical Data: this compound Combination Therapies

This compound has been evaluated in Phase 1 and Phase 1b/2 clinical trials as a monotherapy and in combination with other agents for advanced solid tumors and acute myeloid leukemia (AML).

Trial Identifier Indication Combination Agent(s) Key Efficacy Results Reference
NCT02729298Advanced Solid TumorsImmunotherapy or TKIPartial Response (PR): 5% (1/21) with immunotherapy; 5% (1/22) with TKI. Stable Disease (SD): 14-48% across cohorts. Disease Control Rate (DCR): 14-53% across cohorts.[7]
NCT03013998 (Beat AML)Newly Diagnosed AML (TP53 mutation and/or complex karyotype)DecitabinePrimary objectives are to determine safety, MTD, and composite complete response rate. Results on efficacy are pending.[8]

Clinical Data: Gemcitabine-Based Combination Therapies in Solid Tumors

Gemcitabine is a cornerstone of treatment for several solid tumors, often used in combination with other cytotoxic or targeted agents. The following tables summarize the performance of key gemcitabine-based regimens.

Pancreatic Cancer

Regimen Median Overall Survival (OS) 1-Year Survival Rate Progression-Free Survival (PFS) Overall Response Rate (ORR) Reference
Gemcitabine + nab-paclitaxel8.5 months35%5.5 months23%[6]
Gemcitabine + Capecitabine31.6 months (adjuvant setting)Not Reported21.3 months (relapse-free survival)Not Reported[3]
Gemcitabine + S-1-2.32 (Odds Ratio vs. Gem alone)-2.65 (Odds Ratio vs. Gem alone)[5]
Gemcitabine Monotherapy6.7 months22%3.7 months7%[6]

Non-Small Cell Lung Cancer (NSCLC)

Regimen Median Overall Survival (OS) Progression-Free Survival (PFS) Overall Response Rate (ORR) Reference
Gemcitabine + Cisplatin--Up to 54%[2]
Gemcitabine + Carboplatin7.3 - 8.7 months3.7 - 4.9 months23 - 40%[9]
Gemcitabine + Ifosfamide--32%[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are representative protocols for the studies cited.

This compound Phase 1a/b Study (NCT02729298)

  • Study Design: A first-in-human, open-label, dose-escalation (Phase 1a) and expansion (Phase 1b) study.[7]

  • Patient Population: Patients with advanced solid tumors.[7]

  • Treatment:

    • Phase 1a (Dose Escalation): this compound monotherapy administered orally to determine the maximum tolerated dose (MTD).[7]

    • Phase 1b (Expansion): Patients enrolled in various cohorts, receiving this compound as a monotherapy or in combination with either an immunotherapy agent or a tyrosine kinase inhibitor (TKI).[7]

  • Primary Outcome Measures: MTD, safety, and tolerability.

  • Secondary Outcome Measures: Pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity (including response rates).[7]

Experimental_Workflow cluster_screening Patient Screening cluster_phase1a Phase 1a: Dose Escalation cluster_phase1b Phase 1b: Cohort Expansion cluster_outcomes Outcome Assessment Screening Patient Enrollment (Advanced Solid Tumors) DoseEscalation This compound Monotherapy (Dose Escalation Cohorts) Screening->DoseEscalation MTD Determine MTD DoseEscalation->MTD PKPD Pharmacokinetics & Pharmacodynamics DoseEscalation->PKPD CohortA Cohort A: This compound + Immunotherapy MTD->CohortA CohortB Cohort B: This compound + TKI MTD->CohortB CohortC Cohort C: This compound Monotherapy MTD->CohortC Safety Safety & Tolerability CohortA->Safety Efficacy Preliminary Efficacy (ORR, DCR) CohortA->Efficacy CohortA->PKPD CohortB->Safety CohortB->Efficacy CohortB->PKPD CohortC->Safety CohortC->Efficacy CohortC->PKPD

Caption: A generalized workflow for a Phase 1a/b combination therapy trial.

Gemcitabine + nab-paclitaxel Phase III Study (MPACT)

  • Study Design: A multicenter, open-label, randomized Phase III trial.[6]

  • Patient Population: 861 patients with previously untreated metastatic pancreatic cancer.[6]

  • Treatment Arms:

    • Arm 1: Gemcitabine (1000 mg/m²) weekly for 7 of 8 weeks (cycle 1) and then for 3 of 4 weeks (cycle 2 and beyond) + nab-paclitaxel (125 mg/m²) weekly for 3 of 4 weeks.

    • Arm 2: Gemcitabine monotherapy (1000 mg/m²) weekly for 7 of 8 weeks (cycle 1) and then for 3 of 4 weeks (cycle 2 and beyond).

  • Primary Outcome Measure: Overall survival.[6]

  • Secondary Outcome Measures: Progression-free survival and overall response rate.[6]

Comparative Summary and Future Directions

The available data for this compound in combination with immunotherapy or other TKIs in a broad population of advanced solid tumors show modest but promising clinical activity, with disease control rates reaching up to 53% in certain cohorts.[7] In comparison, established gemcitabine-based doublets demonstrate higher overall response rates in specific, well-defined patient populations like NSCLC (up to 54%) and pancreatic cancer (23% with nab-paclitaxel).[2][6] However, it is important to note that the this compound data is from an early-phase trial with a heterogeneous patient population, whereas the gemcitabine data is from later-phase trials in specific cancer types.

The rationale for combining an AXL inhibitor like this compound with a cytotoxic agent like gemcitabine remains strong. This compound's potential to overcome drug resistance and inhibit metastasis could synergize with gemcitabine's direct tumor-killing effects. Future preclinical and clinical studies are warranted to directly evaluate the safety and efficacy of a this compound-gemcitabine combination. Such studies should aim to identify the optimal dosing and scheduling and to define patient populations most likely to benefit from this novel combination strategy.

References

A Comparative Analysis of TP-0903 and Other AXL Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of TP-0903 with other prominent AXL inhibitors, including bemcentinib (BGB324), cabozantinib (XL184), and gilteritinib (ASP2215). The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical and clinical research decisions.

Introduction to AXL Kinase Inhibition

The AXL receptor tyrosine kinase is a critical mediator of cancer progression, involved in proliferation, survival, metastasis, and therapeutic resistance. Its overexpression is correlated with poor prognosis in numerous cancers, making it a compelling target for therapeutic intervention. TP-0903 is a multi-kinase inhibitor originally developed as a potent AXL inhibitor. This guide evaluates its performance against other inhibitors targeting the AXL signaling pathway.

Biochemical Potency and Kinase Selectivity

The efficacy of a kinase inhibitor is determined by its potency against the intended target and its selectivity profile across the kinome. The following tables summarize the biochemical potency (IC50 and Kd values) of TP-0903 and its comparators against AXL and other relevant kinases.

Table 1: Biochemical Potency (IC50/Kd in nM) of AXL Inhibitors Against AXL Kinase

InhibitorIC50 (nM)Kd (nM)
TP-0903 27[1]8.2[2][3]
Bemcentinib (BGB324)14[4][5][6]-
Cabozantinib (XL184)7[7][8][9]-
Gilteritinib (ASP2215)0.73[10][11][12]-

Table 2: Kinase Selectivity Profile of TP-0903 and Other AXL Inhibitors (IC50/Kd in nM)

KinaseTP-0903 (Kd)[2][3]Bemcentinib (IC50)Cabozantinib (IC50)[7][8][9]Gilteritinib (IC50)[10][11][12]
AXL 8.2 14 [4][6]7 0.73
MerTK<5>700 (50-fold selective over Mer)[4][6]->5
Tyro3->1400 (100-fold selective over Tyro3)[4][6]--
FLT3<5-11.30.29
VEGFR2--0.035-
MET--1.3-
KIT--4.6230
RET--5.2>5
AURKA<5---
AURKB<5---
CHEK124---
CHEK2<5---

Cellular Activity and In Vivo Efficacy

The anti-cancer effects of these inhibitors have been evaluated in various cancer cell lines and in vivo models.

Table 3: Cellular IC50 Values in Cancer Cell Lines

InhibitorCell Line(s)IC50 (nM)Cancer Type
TP-0903 MV4-11, MOLM13, MOLM13-RES16-21[2]Acute Myeloid Leukemia (AML)
TP53 mutant AML cell lines12-32[13]Acute Myeloid Leukemia (AML)
PSN-16000[1]Pancreatic Cancer
Bemcentinib (BGB324)4T1940[6]Breast Cancer
BaF3 (TEL-AXL)117.2[6]-
Gilteritinib (ASP2215)MV4-110.92[11]Acute Myeloid Leukemia (AML)
MOLM-132.9[11]Acute Myeloid Leukemia (AML)
Ba/F3 (FLT3-ITD)1.8[11]-

Preclinical in vivo studies have demonstrated the anti-tumor activity of TP-0903. In xenograft models of TP53 mutant AML, TP-0903, both as a single agent and in combination with decitabine, significantly prolonged the median survival of mice.[13] Similarly, in pancreatic cancer models, TP-0903 has been shown to reduce metastasis and overcome therapy resistance.[14] Gilteritinib has also demonstrated significant anti-tumor efficacy in mouse models of FLT3-mutated AML.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the AXL signaling pathway, a typical experimental workflow for evaluating AXL inhibitors, and a comparison of the multi-targeted nature of the inhibitors.

AXL_Signaling_Pathway AXL Signaling Pathway GAS6 GAS6 AXL AXL GAS6->AXL binds PI3K PI3K AXL->PI3K activates GRB2 GRB2 AXL->GRB2 activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Metastasis mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Diagram 1: AXL Signaling Pathway

Experimental_Workflow Experimental Workflow for AXL Inhibitor Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50/Kd) Cell_Viability Cell Viability Assay (MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Potency Western_Blot Western Blot (pAXL, pAKT, pERK) Cell_Viability->Western_Blot Mechanism Xenograft Mouse Xenograft Model Western_Blot->Xenograft Candidate Selection Efficacy Tumor Growth Inhibition Xenograft->Efficacy Efficacy

Diagram 2: Experimental Workflow

Inhibitor_Comparison Multi-Targeted Nature of AXL Inhibitors TP0903 TP-0903 AXL AXL TP0903->AXL TAM Other TAM (Mer, Tyro3) TP0903->TAM FLT3 FLT3 TP0903->FLT3 Cell_Cycle Cell Cycle (Aurora, CHK) TP0903->Cell_Cycle Bemcentinib Bemcentinib Bemcentinib->AXL Cabozantinib Cabozantinib Cabozantinib->AXL Cabozantinib->FLT3 VEGFR_MET VEGFR/MET Cabozantinib->VEGFR_MET Gilteritinib Gilteritinib Gilteritinib->AXL Gilteritinib->FLT3

Diagram 3: Inhibitor Target Comparison

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are summarized below.

Biochemical Kinase Assay

Objective: To determine the in vitro potency of an inhibitor against a purified kinase.

Protocol:

  • Recombinant human AXL kinase is incubated with the test compound at various concentrations in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[1]

  • The reaction is initiated by the addition of ATP and a substrate (e.g., a poly-GT peptide).[1]

  • After incubation at room temperature, the reaction is stopped, and the level of substrate phosphorylation is quantified.

  • This can be done using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where a terbium-labeled anti-phosphotyrosine antibody is used for detection.[1]

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assays (MTT and CellTiter-Glo®)

Objective: To measure the effect of an inhibitor on cell proliferation and viability.

MTT Assay Protocol:

  • Cells are seeded in 96-well plates and treated with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).[15][16]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours at 37°C.[15][16]

  • Viable cells with active metabolism convert MTT into a purple formazan product.[15]

  • A solubilization solution is added to dissolve the formazan crystals.[15][16]

  • The absorbance is measured at approximately 570 nm using a microplate reader.[15]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

  • Cells are plated and treated with the inhibitor in opaque-walled multi-well plates.[15][17]

  • After the treatment period, the plate and the CellTiter-Glo® Reagent are equilibrated to room temperature.[15]

  • An equal volume of CellTiter-Glo® Reagent is added to each well.[15][17]

  • The plate is mixed on an orbital shaker to induce cell lysis.

  • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.[17]

Western Blotting for AXL Signaling

Objective: To assess the effect of an inhibitor on the phosphorylation status of AXL and its downstream signaling proteins.

Protocol:

  • Sample Preparation: Cells are treated with the inhibitor for a specified time. Cells are then washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.[18][19] Protein concentration is determined using a BCA assay.[19]

  • Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation based on molecular weight.[18]

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[18][19]

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18][20]

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for total AXL, phosphorylated AXL (pAXL), and downstream targets like total and phosphorylated AKT and ERK, typically overnight at 4°C.[18]

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate and an imaging system.[19]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., NSG mice).[21][22]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[22][23]

  • Drug Administration: The inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.[14] The control group receives a vehicle.

  • Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[22] Animal body weight and overall health are also monitored.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised for further analysis (e.g., weight, histology, biomarker analysis).[14]

Conclusion

TP-0903 is a potent multi-kinase inhibitor with significant activity against AXL and other key cancer-related kinases. Its efficacy in preclinical models of various cancers, particularly in overcoming drug resistance, highlights its therapeutic potential. While direct comparative data is limited, the information presented in this guide suggests that TP-0903's unique kinase inhibition profile distinguishes it from other AXL inhibitors. Further clinical investigation is warranted to fully elucidate its comparative efficacy and safety in cancer patients.

References

Dubermatinib's In Vivo Efficacy: A Comparative Analysis in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, validating the in vivo efficacy of a novel therapeutic agent is a critical step. This guide provides an objective comparison of Dubermatinib (TP-0903) with other targeted inhibitors, Gilteritinib and Quizartinib, focusing on their performance in preclinical xenograft models of cancer.

This compound, an orally available and selective inhibitor of the AXL receptor tyrosine kinase, has shown promising antitumor activity in preclinical studies.[1][2] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis, metastasis, and drug resistance in various cancers.[1] By inhibiting AXL, this compound blocks downstream signaling pathways, thereby inhibiting tumor cell proliferation, migration, and promoting apoptosis.[1][3] This guide will delve into the available in vivo data for this compound and compare it with the well-documented efficacy of FLT3 inhibitors, Gilteritinib and Quizartinib, in similar preclinical settings.

Comparative In Vivo Efficacy in Xenograft Models

The following tables summarize the quantitative data from key preclinical xenograft studies, offering a side-by-side comparison of this compound and its alternatives.

Drug Xenograft Model Cell Line Dosing Regimen Key Efficacy Readouts Reference
This compound (TP-0903) Acute Myeloid Leukemia (AML)OCI-AML3-Luc+50 mg/kg, p.o., daily (5 days/week)Suppressed outgrowth of leukemia cells and prolonged survival by 9 days compared to vehicle.[4]
Drug-Resistant AMLMOLM13-RES-Luc+60 mg/kg, p.o., daily (5 days/week)Significantly reduced leukemic cell outgrowth compared to vehicle and Gilteritinib.[4]
FLT3-Mutant AMLBa/F3 FLT3-ITD/F691L-GPF+Not specifiedSignificantly lower peripheral blood GFP signal after 13 days of treatment compared to Gilteritinib.[4]
Inflammatory Breast CancerSUM149 & BCX010Not specifiedDecreased tumor volumes in both xenograft models.[5]
Acute Myeloid Leukemia (AML)HL-6050 mg/kg, p.o. (5 days on/2 days off) in combination with DecitabineCombination prolonged median survival to 75 days compared to this compound alone (63 days), Decitabine alone (55 days), and vehicle (46 days).[6]
Gilteritinib Acute Myeloid Leukemia (AML)MOLM13-RES-Luc+30 mg/kg, p.o., daily (5 days/week)Less effective at reducing leukemic cell outgrowth compared to this compound in this resistant model.[4]
Quizartinib Acute Myeloid Leukemia (AML)Not specified in abstractNot specified in abstractShowed antitumor activity in a mouse model of FLT3-ITD-dependent leukemia.[7]

Signaling Pathway Overview

The therapeutic efficacy of these inhibitors stems from their targeted action on distinct signaling pathways crucial for cancer cell survival and proliferation.

Signal_Transduction_this compound AXL Signaling Pathway and Inhibition by this compound Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK->Proliferation STAT3->Proliferation This compound This compound This compound->AXL Inhibits

Caption: this compound inhibits the AXL signaling pathway.

Signal_Transduction_FLT3_Inhibitors FLT3 Signaling Pathway and Inhibition by Gilteritinib/Quizartinib FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor (Wild-type or Mutated) FLT3_Ligand->FLT3 Binds (Wild-type) RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Leukemic Cell Proliferation and Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation Inhibitors Gilteritinib Quizartinib Inhibitors->FLT3 Inhibits

Caption: Gilteritinib and Quizartinib inhibit the FLT3 signaling pathway.

Experimental Protocols

Standard methodologies for evaluating in vivo efficacy in xenograft models were employed in the cited studies. A generalized protocol is outlined below.

Xenograft_Workflow General Xenograft Model Experimental Workflow Cell_Culture 1. Cancer Cell Line Culture Implantation 2. Subcutaneous or Orthotopic Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth and Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., Survival, Tumor Weight, Biomarker Analysis) Monitoring->Endpoint

Caption: A typical workflow for in vivo xenograft studies.

Cell Line Culture: Human cancer cell lines (e.g., OCI-AML3, MOLM13, SUM149) are cultured under standard laboratory conditions.

Animal Models: Immunocompromised mice (e.g., NOD-SCID Gamma) are typically used to prevent graft rejection.

Tumor Implantation: A specific number of cancer cells are implanted, either subcutaneously or orthotopically, into the mice.

Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is periodically measured, often using calipers.

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to a specified dosing schedule and route (commonly oral gavage).

Efficacy Evaluation: The primary endpoints typically include tumor growth inhibition, reduction in tumor volume, and overall survival. Secondary endpoints may involve biomarker analysis from tumor tissue to confirm target engagement.

Conclusion

The available preclinical data indicates that this compound demonstrates significant in vivo efficacy in various xenograft models, including those resistant to other targeted therapies like Gilteritinib. Its ability to suppress tumor growth and prolong survival, both as a monotherapy and in combination, underscores its potential as a valuable therapeutic agent. The comparative data presented here highlights the distinct and, in some contexts, potentially superior activity of this compound, warranting further investigation in clinical settings. Researchers are encouraged to consider the specific genetic context of the tumor models when evaluating the applicability of these findings to their own research.

References

Dubermatinib in Combination with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Dubermatinib (TP-0903), a selective AXL receptor tyrosine kinase inhibitor, when used in combination with immunotherapy for the treatment of various cancers. The information presented is based on available preclinical and early-phase clinical data.

Abstract

This compound, by targeting the AXL receptor tyrosine kinase, has demonstrated the potential to enhance the efficacy of immune checkpoint inhibitors (ICIs). Preclinical studies have shown that the combination of this compound with anti-PD-1/PD-L1 therapies leads to a more robust anti-tumor immune response, resulting in significant tumor growth inhibition and improved survival in various cancer models. This synergistic effect is attributed to this compound's ability to modulate the tumor microenvironment, making it more susceptible to immune-mediated killing. This guide synthesizes the current data, providing a comparative analysis of this compound's performance as a monotherapy and in combination with immunotherapy, supported by experimental data and detailed methodologies.

Mechanism of Synergy

This compound is an orally available, selective inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, and Mer) family of receptor tyrosine kinases and its overexpression in many cancers is associated with poor prognosis, drug resistance, and immune evasion.[2] AXL signaling promotes tumor cell proliferation, survival, invasion, and metastasis.[1]

The synergistic effect of this compound with immunotherapy, particularly with immune checkpoint inhibitors like anti-PD-1, stems from its ability to remodel the tumor microenvironment (TME) from an immunosuppressive to an immune-active state.

Key Mechanisms:

  • Enhanced T-Cell Infiltration and Activation: AXL inhibition has been shown to increase the proliferation and activation of tumor-infiltrating CD4+ and CD8+ T cells.

  • Modulation of Myeloid Cells: this compound can decrease the population of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the TME.[1]

  • Activation of Dendritic Cells (DCs): AXL inhibition promotes the accumulation and activation of CD103+ cross-presenting dendritic cells, which are crucial for priming anti-tumor T-cell responses.

  • Upregulation of PD-L1: Inhibition of the AXL pathway can lead to an adaptive immune resistance mechanism characterized by the upregulation of PD-L1 on tumor cells. This upregulation makes the tumor cells more susceptible to anti-PD-1/PD-L1 therapy.

The following diagram illustrates the proposed synergistic mechanism of this compound and anti-PD-1 therapy.

Synergy_Mechanism cluster_TME Tumor Microenvironment cluster_effects Synergistic Effects This compound This compound AXL AXL Receptor This compound->AXL Inhibits TumorCell Tumor Cell AXL->TumorCell Promotes Survival & Proliferation MDSC MDSC AXL->MDSC Promotes Immunosuppression PDL1 PD-L1 TumorCell->PDL1 Upregulates PD1 PD-1 PDL1->PD1 Binds & Inhibits T-Cell TCell CD8+ T-Cell MDSC->TCell Inhibits DC Dendritic Cell DC->TCell Activates TCell->TumorCell Kills TCell->PD1 Expresses IncreasedImmunity Increased Anti-Tumor Immunity AntiPD1 Anti-PD-1 Immunotherapy AntiPD1->PD1 Blocks Binding TumorRegression Tumor Regression IncreasedImmunity->TumorRegression Preclinical_Workflow_Pancreatic cluster_setup Model Setup cluster_treatment Treatment Groups cluster_assessment Efficacy & Mechanistic Assessment AnimalModel Pancreatic Cancer Mouse Model (GEMM or Orthotopic) Vehicle Vehicle Control AnimalModel->Vehicle Randomization This compound This compound AnimalModel->this compound Randomization AntiPD1 Anti-PD-1 AnimalModel->AntiPD1 Randomization Combination This compound + Anti-PD-1 AnimalModel->Combination Randomization TumorGrowth Monitor Tumor Growth Vehicle->TumorGrowth This compound->TumorGrowth AntiPD1->TumorGrowth Combination->TumorGrowth Survival Record Survival TumorGrowth->Survival TumorAnalysis Tumor Excision & Weight Survival->TumorAnalysis GeneExpression Gene Expression Analysis of Tumors TumorAnalysis->GeneExpression

References

A Head-to-Head Comparison of Dubermatinib and Other Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role in disrupting the signaling pathways that drive tumor growth and survival. This guide provides a detailed, data-driven comparison of Dubermatinib (TP-0903), a selective AXL receptor tyrosine kinase inhibitor, with prominent inhibitors of other key oncogenic kinases: the FLT3 inhibitors Gilteritinib and Quizartinib, and the FGFR inhibitors Pemigatinib and Infigratinib. This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to inform future research and development.

Executive Summary

This guide presents a head-to-head comparison of this compound against selected FLT3 and FGFR inhibitors. While direct comparative studies are limited, this document synthesizes available preclinical and clinical data to provide an objective analysis of their performance. This compound targets the AXL pathway, which is implicated in drug resistance and metastasis, distinguishing it from the other inhibitors that target drivers of hematologic malignancies (FLT3) and solid tumors with specific genetic alterations (FGFR).

Data Presentation

The following tables summarize the key quantitative data for this compound and the comparator kinase inhibitors, focusing on their inhibitory concentrations and clinical efficacy in their respective target indications.

Table 1: In Vitro Inhibitory Activity (IC50) of Kinase Inhibitors
InhibitorPrimary Target(s)IC50 (nM) - Primary TargetKey Cell Line IC50 (nM)
This compound (TP-0903) AXL27[1]PSN-1 (pancreatic cancer): 6[1]
Gilteritinib FLT3, AXLFLT3: 0.29, AXL: 0.73[2][3][4]MV4-11 (FLT3-ITD AML): 0.92[3][4]
Quizartinib FLT3FLT3 (WT): 4.2, FLT3-ITD: 1.1[5]MV4-11 (FLT3-ITD AML): 0.56[6]
Pemigatinib FGFR1, FGFR2, FGFR3FGFR1: 0.4, FGFR2: 0.5, FGFR3: 1.2[7][8][9]Cells with FGFR2-CLIP1 fusion: 10.16[8]
Infigratinib FGFR1, FGFR2, FGFR3FGFR1: 0.9, FGFR2: 1.4, FGFR3: 1[10][11][12][13]RT112 (FGFR3 overexpressing bladder cancer): 5[11]
Table 2: Clinical Efficacy and Safety of Kinase Inhibitors
InhibitorIndicationOverall Response Rate (ORR)Median Overall Survival (OS)Common Adverse Events (Grade ≥3)
This compound (TP-0903) Advanced Solid Tumors (Phase 1)5% (monotherapy)[14]Not EstablishedNausea, vomiting, diarrhea[14]
Gilteritinib Relapsed/Refractory FLT3-mutated AML34% (complete remission)[15]9.3 months[6][15]Febrile neutropenia, anemia, pyrexia[16]
Quizartinib Newly Diagnosed FLT3-ITD AMLNot specified in provided results31.9 months[17]Febrile neutropenia, hypokalemia, pneumonia, neutropenia[17]
Pemigatinib Previously Treated Advanced Cholangiocarcinoma (FGFR2 fusion/rearrangement)37%[3]17.5 months[3]Hypophosphatemia, arthralgia, stomatitis, hyponatremia, fatigue[4]
Infigratinib Previously Treated Advanced Cholangiocarcinoma (FGFR2 fusion/rearrangement)23.1%[10]12.2 months[10]Hyperphosphatemia, stomatitis, fatigue, alopecia[10]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanisms of action and potential for combination therapies.

This compound and the AXL Signaling Pathway

This compound is a selective inhibitor of the AXL receptor tyrosine kinase. AXL signaling is a key pathway involved in cell survival, proliferation, migration, and invasion. Its overexpression is associated with poor prognosis and the development of resistance to conventional and targeted therapies in various cancers. By inhibiting AXL, this compound can block these downstream effects and potentially re-sensitize tumors to other treatments.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K PLCg PLCγ AXL->PLCg STAT3 STAT3 AXL->STAT3 ERK ERK AXL->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Resistance Drug Resistance mTOR->Resistance PKC PKC PLCg->PKC Migration Migration & Invasion PKC->Migration STAT3->Proliferation ERK->Proliferation This compound This compound This compound->AXL

Figure 1: AXL Signaling Pathway and the inhibitory action of this compound.

FLT3 Inhibitors: Gilteritinib and Quizartinib

Gilteritinib and Quizartinib target FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). FLT3 mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of the receptor and downstream signaling pathways, promoting uncontrolled proliferation of leukemic cells. Gilteritinib is a type I inhibitor that targets both FLT3-ITD and tyrosine kinase domain (TKD) mutations, while Quizartinib is a potent type II inhibitor primarily targeting FLT3-ITD.

FLT3_Signaling_Pathway FLT3_L FLT3 Ligand FLT3 FLT3 Receptor (WT or Mutated) FLT3_L->FLT3 Binds RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Leukemic Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5->Proliferation FLT3_Inhibitors Gilteritinib Quizartinib FLT3_Inhibitors->FLT3

Figure 2: FLT3 Signaling Pathway and inhibition by Gilteritinib and Quizartinib.

FGFR Inhibitors: Pemigatinib and Infigratinib

Pemigatinib and Infigratinib are inhibitors of the fibroblast growth factor receptor (FGFR) family. Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a key oncogenic driver in various solid tumors, including cholangiocarcinoma and urothelial carcinoma. These inhibitors block the kinase activity of FGFRs, thereby inhibiting downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell growth and survival.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR (Fusion/Mutated) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Growth ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival FGFR_Inhibitors Pemigatinib Infigratinib FGFR_Inhibitors->FGFR

Figure 3: FGFR Signaling Pathway and inhibition by Pemigatinib and Infigratinib.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used to evaluate the kinase inhibitors discussed in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Methodology:

  • Reagents: Recombinant human kinase (e.g., AXL, FLT3, FGFR), ATP, substrate peptide, kinase buffer, and the test inhibitor at various concentrations.

  • Procedure: The kinase, substrate, and inhibitor are incubated together in the kinase buffer. The reaction is initiated by the addition of ATP.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated using a non-linear regression curve fit.

Cell Viability/Proliferation Assay

Objective: To assess the effect of the kinase inhibitor on the growth and viability of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines expressing the target kinase (e.g., PSN-1 for AXL, MV4-11 for FLT3-ITD, RT112 for FGFR3) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the kinase inhibitor or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

  • Detection: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo. These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is plotted against the inhibitor concentration to determine the IC50 value for cell growth inhibition.

Western Blot Analysis for Pathway Inhibition

Objective: To confirm that the kinase inhibitor is blocking the intended signaling pathway within the cell.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with the kinase inhibitor at various concentrations for a specific time. Cells are then lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-AXL, AXL, p-AKT, AKT, p-ERK, ERK).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The resulting signal is detected using an imaging system.

  • Analysis: The band intensities are quantified to determine the extent of pathway inhibition.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the kinase inhibitor in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The kinase inhibitor is administered orally or via injection at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect of the inhibitor compared to the control.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and other targeted kinase inhibitors. This compound's unique targeting of the AXL pathway positions it as a potential agent to overcome drug resistance and inhibit metastasis, complementing the actions of inhibitors targeting primary oncogenic drivers like FLT3 and FGFR.

The provided data, while not from direct head-to-head trials, offers a valuable resource for researchers. The preclinical IC50 values demonstrate the high potency of these inhibitors against their respective targets. The clinical data highlights their efficacy in specific patient populations defined by the presence of particular genetic alterations.

Future research should focus on direct comparative preclinical studies to better understand the relative potency and efficacy of these inhibitors under identical experimental conditions. Furthermore, clinical trials exploring the combination of this compound with FLT3 or FGFR inhibitors are warranted, particularly in patient populations where AXL-mediated resistance is a suspected mechanism of treatment failure. The detailed experimental protocols provided herein should serve as a foundation for designing such studies. Ultimately, a deeper understanding of the interplay between these signaling pathways will be critical for developing more effective and durable cancer therapies.

References

Navigating the Safety Landscape of AXL Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of targeted therapies is as crucial as evaluating their efficacy. This guide provides a comparative analysis of the safety profiles of prominent AXL inhibitors, supported by clinical trial data. We delve into the adverse event landscapes of both selective and multi-targeted inhibitors, offering a framework for informed decision-making in research and development.

The AXL receptor tyrosine kinase has emerged as a significant target in oncology, implicated in tumor growth, metastasis, and therapeutic resistance.[1] Consequently, a range of AXL inhibitors are in various stages of clinical development.[1] These can be broadly categorized into highly selective inhibitors, such as bemcentinib, and multi-kinase inhibitors with AXL activity, including gilteritinib and cabozantinib.[1][2][3] Their distinct selectivity profiles translate to different safety considerations, a critical aspect for their therapeutic application.

Comparative Safety Profiles of AXL Inhibitors

The safety profiles of AXL inhibitors are varied, largely influenced by their selectivity and the spectrum of kinases they inhibit. While some adverse events are common across the class, their frequency and severity can differ significantly.

Bemcentinib , a highly selective AXL inhibitor, has demonstrated a generally manageable safety profile in clinical trials.[4][5] When used in combination with pembrolizumab in non-small cell lung cancer (NSCLC), the most frequently reported treatment-related adverse events (TRAEs) of any grade were increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST) (32-38%), diarrhea (24-32%), and asthenia/fatigue (30%).[6][7][8] Grade 3 or higher TRAEs were relatively low, with elevated transaminases being the most common.[6] In combination with docetaxel, the primary toxicities observed were neutropenia, diarrhea, fatigue, and nausea, with neutropenic fever being a notable grade 3 or higher event.[3][9]

Gilteritinib , an inhibitor of both FLT3 and AXL, presents a different safety spectrum, primarily evaluated in patients with acute myeloid leukemia (AML).[2] Common adverse reactions include febrile neutropenia, sepsis, and pneumonia.[10] Significant nonhematological adverse events of any grade include increased transaminases (51%), myalgia/arthralgia (50%), fatigue/malaise (44%), and diarrhea (35%).[10] Serious adverse reactions have included cardiac arrest and pancreatitis, and QT interval prolongation is a known risk requiring monitoring.[10][11]

Cabozantinib , a multi-kinase inhibitor targeting MET, VEGFR2, and AXL, is associated with a broader range of adverse events, consistent with its inhibition of multiple signaling pathways.[3][12] In studies involving patients with renal cell carcinoma (RCC), the most common any-grade adverse events were diarrhea (72-75%), fatigue (59%), nausea (50%), decreased appetite (46%), palmar-plantar erythrodysesthesia (hand-foot syndrome) (42%), and hypertension (37%).[13][14] Grade 3 or 4 adverse events were frequent, with hypertension, diarrhea, and fatigue being the most common.[9][13]

Sitravatinib , another multi-kinase inhibitor targeting TAM receptors (Tyro3, AXL, MerTK), VEGFR2, and c-Met, has a manageable safety profile, though adverse events are common.[1][15] The most frequent treatment-emergent adverse events in patients with solid tumors were diarrhea (61.1%), fatigue (50.4%), and hypertension (46.9%), with the majority being mild to moderate in severity.[1][15]

AVB-S6-500 (Batiraxcept) , a novel AXL pathway inhibitor that sequesters the AXL ligand Gas6, has been shown to be well-tolerated.[16] In a phase 1b trial in combination with avelumab, the most common grade ≥3 adverse events were urinary tract infection, hyponatremia, and elevated creatinine. When combined with cabozantinib, the combination had a manageable safety profile with no dose-limiting toxicities observed in the phase 1b portion of a trial in clear cell renal cell carcinoma.[4]

Quantitative Comparison of Adverse Events

The following table summarizes the frequency of common adverse events (any grade) reported in clinical trials for selected AXL inhibitors. It is important to note that direct comparisons should be made with caution due to differences in patient populations, underlying diseases, and combination therapies used in the respective trials.

Adverse EventBemcentinib (with Pembrolizumab)[6][17]Gilteritinib[10]Cabozantinib[13][14]Sitravatinib[1][15]
Diarrhea 24%35%74%61.1%
Fatigue/Asthenia 30%44%59%50.4%
Nausea 25%30%50%30.1%
Hypertension --37%46.9%
Increased Transaminases (ALT/AST) 38%51%--
Rash 28%36%--
Myalgia/Arthralgia -50%--
Decreased Appetite --46%-
Hand-Foot Syndrome --42%-

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methodologies for safety assessment, the following diagrams illustrate the AXL signaling pathway and a general experimental workflow for evaluating AXL inhibitor toxicity.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds and activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT STAT AXL->STAT NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DrugResistance Drug Resistance mTOR->DrugResistance RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis & Invasion ERK->Metastasis ERK->DrugResistance STAT->Proliferation NFkB->Proliferation NFkB->Metastasis

AXL Signaling Pathway

Experimental_Workflow cluster_preclinical Preclinical Toxicity Assessment InVitro In Vitro Assays KinasePanel Kinase Selectivity Panel InVitro->KinasePanel CellViability Cell Viability Assays (Cancer & Normal Cells) InVitro->CellViability Cardiotoxicity hPSC-CM Cardiotoxicity Assays (MEA, etc.) InVitro->Cardiotoxicity OffTarget Off-Target Screening (e.g., CEREP panel) InVitro->OffTarget InVivo In Vivo Studies (Animal Models) InVitro->InVivo Inform DataAnalysis Data Analysis & Risk Assessment KinasePanel->DataAnalysis CellViability->DataAnalysis Cardiotoxicity->DataAnalysis OffTarget->DataAnalysis PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) InVivo->PK_PD ToxStudies Dose-Range Finding & Repeat-Dose Toxicity InVivo->ToxStudies PK_PD->DataAnalysis Histopathology Histopathology of Key Organs ToxStudies->Histopathology ToxStudies->DataAnalysis Histopathology->DataAnalysis

General Workflow for AXL Inhibitor Toxicity Assessment

Methodologies for Key Experiments

Detailed experimental protocols from specific clinical trials are often proprietary. However, the general methodologies for key safety and toxicity assessments for kinase inhibitors are well-established.

Preclinical Toxicity Studies: The goal of preclinical toxicology studies is to identify potential target organs of toxicity, determine dose-response relationships, and establish a safe starting dose for clinical trials.[18] These studies are typically conducted in at least two species (one rodent and one non-rodent) and involve single-dose and repeat-dose administration of the drug candidate.[18] Key assessments include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of tissues.[19]

In Vitro Cardiotoxicity Assays: Given the potential for cardiotoxicity with kinase inhibitors, in vitro assays using human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) are increasingly employed early in drug development.[20][21] These assays can detect both electrophysiological and non-electrophysiological cardiotoxicity.[20]

  • Microelectrode Array (MEA): hPSC-CMs are cultured on plates with embedded electrodes that measure extracellular field potentials. This allows for the assessment of drug effects on electrophysiological parameters such as beat rate, field potential duration (an indicator of QT interval), and the occurrence of arrhythmias.[20]

  • Impedance-Based Assays: These assays measure changes in the impedance of the cardiomyocyte monolayer to assess cell contractility and viability in real-time.

  • High-Content Imaging: This technique uses automated microscopy and fluorescent dyes to simultaneously measure multiple parameters of cellular health, including mitochondrial membrane potential, calcium transients, and markers of apoptosis and cell death.

Kinase Selectivity Profiling: To understand the potential for off-target effects, AXL inhibitors are typically screened against a large panel of kinases.[22] This is often done using in vitro biochemical assays that measure the ability of the inhibitor to block the activity of each kinase in the panel. The results are expressed as the concentration of the inhibitor required to cause 50% inhibition (IC50) for each kinase. This profiling helps to identify potential off-target kinases that could contribute to toxicity.[23]

Conclusion

The safety profiles of AXL inhibitors are a critical consideration in their development and clinical application. Highly selective inhibitors like bemcentinib generally exhibit a more targeted and manageable side-effect profile, primarily related to on-target AXL inhibition. In contrast, multi-kinase inhibitors such as gilteritinib and cabozantinib have a broader spectrum of adverse events, reflecting their activity against multiple signaling pathways. A thorough understanding of these differences, supported by robust preclinical safety assessments and careful monitoring in clinical trials, is essential for optimizing the therapeutic potential of this promising class of anti-cancer agents. As research progresses, the identification of predictive biomarkers for both efficacy and toxicity will be crucial for personalizing treatment and improving patient outcomes.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Dubermatinib

Author: BenchChem Technical Support Team. Date: November 2025

Dubermatinib, an investigational Axl receptor tyrosine kinase inhibitor, requires stringent disposal procedures to mitigate risks to personnel and the environment. Due to its classification as a hazardous substance, proper handling and disposal are paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, its containers, and contaminated materials.

Hazardous Profile of this compound

This compound is classified with the following hazards, necessitating specialized disposal protocols:

  • Acute Toxicity: Toxic if swallowed.[1]

  • Germ Cell Mutagenicity: May cause genetic defects.

  • Reproductive Toxicity: May damage fertility or the unborn child.[1]

  • Specific Target Organ Toxicity: May cause damage to the liver through prolonged or repeated oral exposure.[1]

  • Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)Category 3Toxic if swallowed[1]
Germ Cell MutagenicityCategory 1BMay cause genetic defects
Reproductive ToxicityCategory 1BMay damage fertility or the unborn child[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to the liver through prolonged or repeated exposure[1]
Hazardous to the aquatic environment, long-term hazardCategory 2Toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be sent to an approved waste disposal plant. It should not be disposed of with household garbage or allowed to enter sewage systems.[1]

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Protective gloves

  • Protective clothing

  • Eye and face protection

2. Segregation of Waste: this compound waste must be segregated into two main categories: trace waste and bulk waste.

  • Trace Chemotherapy Waste: This includes items with residual amounts of this compound, such as empty vials, syringes, IV bags, gloves, gowns, and other contaminated disposable materials.[2][3]

  • Bulk Chemotherapy Waste: This category includes unused or expired this compound, partially used vials, and materials from spill cleanups.[3][4]

3. Packaging and Labeling:

  • Trace Waste:

    • Place all disposable items visibly contaminated with this compound (e.g., gloves, absorbent pads) into a designated chemotherapy waste container, typically a yellow bag or bin.[2][3]

    • Sharps contaminated with trace amounts of this compound must be placed in a yellow sharps container labeled "Chemo Sharps".[2]

    • Seal the yellow bags or containers when they are three-quarters full.

  • Bulk Waste:

    • Unused or expired this compound should be collected for pickup by a licensed hazardous waste disposal service.[4]

    • This type of waste is typically placed in black containers to differentiate it from trace waste.[3]

    • Ensure containers are clearly labeled as "Hazardous Drug Waste" and include the name "this compound".

4. Spill Management: In the event of a spill, cleanup should be performed by trained personnel wearing appropriate PPE. All materials used for spill cleanup are considered bulk waste and must be disposed of accordingly.

5. Final Disposal: All this compound waste, both trace and bulk, must be disposed of through incineration at a regulated facility.[2][3][4] Arrange for pickup of the segregated and labeled waste containers by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Dubermatinib_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Packaging cluster_2 Final Disposal start This compound Waste Generated trace_waste Trace Contaminated Items (Gloves, Gowns, Empty Vials) start->trace_waste Trace Waste bulk_waste Bulk Contaminated Items (Unused Drug, Spills) start->bulk_waste Bulk Waste yellow_bag Place in Yellow Chemotherapy Waste Bag/Bin trace_waste->yellow_bag black_bin Place in Black Bulk Waste Bin bulk_waste->black_bin pickup Arrange for Pickup by EH&S or Licensed Contractor yellow_bag->pickup black_bin->pickup incineration Transport to Approved Waste Disposal Facility for Incineration pickup->incineration

This compound Waste Disposal Workflow

References

Essential Safety and Handling Guide for Dubermatinib (TP-0903)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Dubermatinib (TP-0903), a potent and selective AXL receptor tyrosine kinase inhibitor. The following guidelines are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on general best practices for handling potent, biologically active small molecules intended for research use only. Always consult the specific SDS provided by your supplier and your institution's safety protocols before handling this compound.[1]

Personal Protective Equipment (PPE)

Given that this compound is a potent kinase inhibitor, appropriate PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling the solid compound or solutions. Double-gloving is recommended, especially when handling higher concentrations or performing procedures with a risk of splashing.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in addition to safety glasses when there is a potential for splashing.

  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is recommended to prevent inhalation of airborne particles.

  • Laboratory Coat: A fully buttoned lab coat should be worn to protect street clothing and skin from contamination. Consider using a disposable lab coat for procedures with a higher risk of contamination.

Operational and Disposal Plan

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receipt and Inspection:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • If the container is compromised, do not open it. Follow your institution's protocol for handling damaged chemical packages.

  • Verify that the product name and CAS number (1341200-45-0) on the container match the order details.[1]

2. Storage:

  • Store the solid compound in a cool, dry, and dark place. Recommended long-term storage is at -20°C.[1]

  • Stock solutions should be stored at -20°C or -80°C.[2]

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

3. Solution Preparation:

  • All weighing of the solid powder and preparation of stock solutions should be performed in a certified chemical fume hood or a ventilated balance enclosure.

  • This compound is soluble in DMSO.[1][3] It is insoluble in water.[3]

  • Use appropriate labware (e.g., glass vials, volumetric flasks) and ensure it is clean and dry before use.

  • Prepare only the amount of solution needed for your experiment to minimize waste.

4. Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area, preferably a chemical fume hood.

  • Avoid generating aerosols.

  • Clearly demarcate the work area where this compound is being used.

  • After handling, remove gloves and wash hands thoroughly with soap and water.

5. Disposal:

  • All waste materials contaminated with this compound, including pipette tips, tubes, gloves, and empty containers, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for the disposal of hazardous waste.

  • Do not dispose of this compound down the drain.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 516.06 g/mol [1]
IC50 (AXL Kinase) 27 nM[2][4]
IC50 (PSN-1 pancreatic cancer cell line) 6 nM[2][4]
Storage (Solid) -20°C (long term)[1]
Storage (Solutions) -20°C or -80°C[2]

AXL Signaling Pathway and Inhibition by this compound

This compound exerts its effect by inhibiting the AXL receptor tyrosine kinase. The binding of the ligand GAS6 to AXL triggers dimerization and autophosphorylation of the receptor, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.[5][6][7] this compound blocks this process by binding to the kinase domain of AXL, thereby preventing its activation and subsequent downstream signaling.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds AXL_p p-AXL AXL->AXL_p Dimerization & Autophosphorylation This compound This compound This compound->AXL_p Inhibits PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Migration Cell Migration & Invasion AXL_p->PI3K AXL_p->Migration

Caption: AXL signaling pathway and its inhibition by this compound.

Experimental Protocols

While specific experimental protocols will vary depending on the research objectives, the following provides a general framework for an in vitro kinase assay and a cell-based proliferation assay.

In Vitro AXL Kinase Assay

This assay measures the direct inhibitory effect of this compound on AXL kinase activity.

Materials:

  • Recombinant human AXL kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells of the plate.

  • Add the AXL kinase to the wells and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PSN-1)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 72 or 96 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dubermatinib
Reactant of Route 2
Reactant of Route 2
Dubermatinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.